Cimiracemoside A

Catalog No.
S653026
CAS No.
264875-61-8
M.F
C37H56O11
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimiracemoside A

CAS Number

264875-61-8

Product Name

Cimiracemoside A

IUPAC Name

[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1

InChI Key

IHMRHYCBRKQAFU-CCPRSJHGSA-N

SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Synonyms

cimiracemoside A, cimiracemoside-A

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O

Cimiracemoside F is a triterpenoid. It has a role as a metabolite.

what is the biological activity of Cimiracemoside A

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Classification

Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. Its systematic IUPAC name is 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1].

Biological Context of the Cimicifuga Genus

While the specific activity of this compound is not detailed, the Cimicifuga genus, to which its source plant belongs, is rich in compounds with documented biological effects. The table below summarizes the major compound classes and their general activities.

Table 1: Bioactive Compound Classes in Cimicifuga Species

Compound Class Key Examples General Reported Biological Activities
Triterpene Glycosides Actein, 23-epi-26-deoxyactein, Cimicifugoside [2] Anti-cancer, anti-inflammatory, antiviral, anti-osteoporosis, effects on bone metabolism [2].
Phenylpropanoids Caffeic acid, Ferulic acid, Isoferulic acid, Fukinolic acid [2] Antioxidant, anti-inflammatory, inhibition of enzymes like neutrophil elastase [2].
Flavonoids Formononetin, Kaempferol [2] Estrogenic activity [2].
Alkaloids Cyclocimipronidine, Cimipronidine [2] Information from search results is insufficient to summarize.

Proposed Experimental Workflow for Activity Profiling

To systematically investigate the biological activity of a compound like this compound, the following integrated workflow is recommended. This approach combines isolation, analytical characterization, and bioactivity screening.

cluster_1 Preparation & Characterization Start Plant Material (Cimicifuga Rhizome) A Extraction & Isolation Start->A B Structural Elucidation (NMR, HRMS) A->B C Analytical Quantification (HPLC-PDA) B->C D In Vitro Bioactivity Screening C->D E Mechanism of Action Studies D->E D->E End Identification of Bioactive Lead E->End Bioactivity Bioactivity Assessment Assessment        fontcolor=        fontcolor=

Experimental workflow from plant material to bioactive lead identification.

Detailed Methodologies
  • Chemical Analysis and Identification

    • Extraction & Isolation: Plant rhizomes are dried, powdered, and typically extracted with methanol or ethanol (e.g., 80% methanol aqueous solution) using techniques like ultrasonic extraction [3]. Subsequent isolation of individual compounds is achieved through various chromatographic techniques.
    • Structural Elucidation: As performed for this compound, this involves 1D- and 2D-Nuclear Magnetic Resonance (NMR) experiments and High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFTMS) for precise molecular formula determination [1].
    • Analytical Quantification: For stability and activity studies, High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is standard. A C18 column with a water-acetonitrile gradient mobile phase is commonly used. Triterpene glycosides like this compound are typically detected at 203 nm [4].
  • Profiling Biological Activity Given the activities of related compounds, the following assays are relevant:

    • Anti-inflammatory Activity: Screen for inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a lipopolysaccharide (LPS)-induced model using human lung epithelial cells or macrophages [3] [2]. Assess inhibition of enzymes like neutrophil elastase [2].
    • Anticancer Activity: Evaluate cytotoxicity and cell proliferation inhibition against a panel of cancer cell lines. Further investigate mechanisms like apoptosis induction and cell cycle arrest (e.g., in the G2/M phase) [5] [6].
    • Signaling Pathway Analysis: Use techniques like Western blotting or immunoassay to determine the compound's effect on key pathways, such as NF-κB, MAPK, JAK/STAT, or PI3K/Akt/mTOR [3] [6]. Molecular docking can predict affinity for core targets like IL-6, TNF-α, and TLR4 [3].

Key Insights for Future Research

  • Stability Considerations: Triterpene glycosides as a class are generally stable under various temperature and humidity conditions, unlike the more labile polyphenols found in the same plant [4]. This is a positive feature for drug development.
  • Advanced Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing complex mixtures like plant extracts. It provides superior sensitivity and fragmentation data, allowing for precise identification and quantification of trace components [7].

References

AMPK Activation by Cimicifuga Racemosa Constituents

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study used machine learning (ML) models to comprehensively screen 95 chemically defined constituents of a Cimicifuga racemosa (CR) extract for their potential to activate AMPK [1]. The key findings are summarized in the table below.

Aspect Summary of Findings from Machine Learning Study
Overall Conclusion CR extract is a potent source of AMPK activators; this activity is primarily driven by its triterpene saponins and their aglycones [1].
Machine Learning Models Three models were used: Deep Neural Networks (DNN), Logistic Regression Classification (LRC), and Random Forest Classification (RFC) [1].
Model Performance LRC had the highest test accuracy (90.2%), but DNN and RFC showed superior precision, sensitivity, and specificity [1].
Prediction for CR Constituents All triterpene saponins and aglycones in the CR extract were predicted to be AMPK activators. Only three non-triterpene compounds were predicted as non-activators [1].
Implication for Cimiracemoside A As this compound is a well-characterized triterpene saponin found in CR, the ML study strongly suggests it is a predicted AMPK activator [1].

Based on the broader research context, the following experimental workflow is typically employed to validate AMPK activation, which would be applicable to a specific compound like this compound.

cluster_cellular In Vitro Assays cluster_invivo In Vivo Validation compound Isolate this compound cell Treat Cell Lines (e.g., HepaRG) compound->cell lysis Cell Lysis & Protein Extraction cell->lysis WB Western Blot Analysis lysis->WB pAMPK Measure p-AMPK/AMPK ratio WB->pAMPK target Measure Downstream Targets (e.g., p-ACC) WB->target animal Animal Model (e.g., ob/ob mice) pAMPK->animal target->animal params Measure Body Weight, Plasma Glucose, Insulin Sensitivity animal->params

Experimental workflow for validating AMPK activation by a compound like this compound, integrating in vitro and in vivo methods.

The AMPK Signaling Pathway

To understand how a compound like this compound exerts its effects, the following diagram illustrates the core AMPK signaling pathway, which is conserved across many tissues and is targeted by CR extracts [1] [2] [3].

cluster_activation AMPK Activation cluster_targets Key Downstream Effects cluster_produce Key Downstream Effects cluster_consume Key Downstream Effects stimuli Low Energy Stressors: Low Glucose, Hypoxia, Exercise LKB1 Upstream Kinases (LKB1, CAMKK2) stimuli->LKB1 Phospho Phosphorylation of Thr172 on α-subunit LKB1->Phospho AMPK AMPK Complex (Heterotrimeric: α, β, γ) ATP_Produce ATP-Producing Pathways AMPK->ATP_Produce ATP_Consume ATP-Consuming Pathways AMPK->ATP_Consume Phospho->AMPK FA_Ox ↑ Fatty Acid Oxidation ATP_Produce->FA_Ox Gluc_Up ↑ Glucose Uptake ATP_Produce->Gluc_Up Auto ↑ Autophagy ATP_Produce->Auto Mito ↑ Mitochondrial Biogenesis ATP_Produce->Mito Lipido ↓ Lipogenesis ATP_Consume->Lipido Gluco ↓ Gluconeogenesis ATP_Consume->Gluco Prot ↓ Protein Synthesis ATP_Consume->Prot

Core AMPK signaling pathway, showing activation by energy stress and key downstream metabolic effects.

How to Proceed with Your Research

Given the promising but indirect evidence for this compound, here are concrete steps you can take to build upon the existing research for your drug development efforts:

  • Confirm Structural Class: Verify that this compound is structurally classified as a triterpene saponin. If so, the ML predictions provide a strong rationale for its experimental investigation as an AMPK activator [1].
  • Source the Compound: For experimental validation, you will need a purified standard of this compound. Chemical suppliers that specialize in natural products or phytochemicals are potential sources.
  • Follow the Protocol: Adopt the experimental workflow. The use of HepaRG cells and diabetic (ob/ob) mouse models has already been demonstrated as a valid approach for testing CR extracts and their components [1].
  • Investigate the ADaM Site: Consider exploring if this compound's activation mechanism involves the Allosteric Drug and Metabolism (ADaM) site on the β subunit of AMPK, as this is a known mechanism for other natural activators and can offer insights for optimizing its structure [3].

References

Cimiracemoside A in black cohosh extracts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

Cimiracemoside A is a triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) [1] [2]. It belongs to the 9,19-cyclolanostane-type (cycloartane) triterpenes, which are considered a key active principle of the plant [2].

The compound's structure has been identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1]. Structure elucidation is typically performed using 1D- and 2D-NMR experiments, along with high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) [1].

Analytical Methods and Protocols

The complex mixture of triterpenoids in Black Cohosh necessitates robust separation techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC Analysis

HPLC operates on the principle of separating analytes based on their differential partitioning between a stationary phase and a high-pressure mobile phase [3]. For triterpene saponins, common parameters include:

  • Stationary Phase: Reversed-phase C18 columns [4].
  • Mobile Phase: Typically a binary gradient system, such as water-acetic acid and acetonitrile [4].
  • Detection: Common detectors include Evaporative Light Scattering Detectors (ELSD) [5] or mass spectrometry (LC-MS) for higher sensitivity and specificity [3].
Isolation Protocol

A published method for isolating this compound and related triterpenes uses High-Speed Countercurrent Chromatography (HSCCC) coupled with ELSD [5]. Key parameters are summarized below:

Parameter Specification
Technique High-Speed Countercurrent Chromatography (HSCCC)
Sample Prep Accelerated solvent extraction for defatting and triterpene enrichment [5].
Solvent System n-Hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) [5].
Detection Evaporative Light Scattering Detector (ELSD) [5].
Reported Purity 96.2% for this compound [5].

Biological Activity and Research Context

While direct studies on this compound's efficacy are limited, research on structurally similar Black Cohosh triterpenoids provides context for potential mechanisms.

Cytotoxicity and Signaling Pathways

Studies on other cimigenol-type triterpenoids have shown cytotoxic activity against cancer cell lines. The proposed mechanism involves induction of programmed cell death (apoptosis), as evidenced by Annexin V/propidium iodide double-staining [2]. Structural features such as a methyl or acetyl group at position C-25 and an arabinose moiety at position C-3 appear to increase cytotoxic potency [2].

The following diagram illustrates the experimental workflow for evaluating the cytotoxic potential of these triterpenoids, from isolation to mechanistic studies:

Experimental workflow for cytotoxic evaluation of Black Cohosh triterpenoids.

Safety and Toxicity Considerations

While Black Cohosh preparations are widely used, safety concerns exist. Extracts have been associated with rare cases of liver toxicity, prompting regulatory agencies in the US, UK, and EU to issue cautionary labels [6]. The US National Toxicology Program (NTP) has reported that Black Cohosh extract can induce genotoxicity, such as chromosomal damage in animal studies [6]. The complex composition of commercial extracts, which can vary markedly, is a significant factor in their safety profile [6].

Knowledge Gaps and Future Research

Substantial knowledge gaps exist regarding this compound. Future research should prioritize:

  • Comprehensive Bioactivity Profiling: Systematic evaluation of cytotoxicity, anti-inflammatory, and metabolic effects.
  • Mechanism of Action Studies: Detailed investigation into molecular targets and signaling pathways.
  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Determination of the compound's pharmacokinetics.
  • Hepatotoxicity Assessment: Specific investigation of its role in the liver liability associated with Black Cohosh extracts.

References

Cimiracemoside A Overview & Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizome of Cimicifuga racemosa (black cohosh) [1]. The structure was determined as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside through 1D/2D-NMR and high-resolution mass spectrometry techniques [1].

The table below summarizes its core physicochemical properties:

Property Description
IUPAC Name Information not available in search results
Molecular Formula C37H56O11 [2]
Molecular Weight 676.84 g/mol (calculated from formula)
CAS Registry Number Information not available in search results
PubChem CID 21606551 [2]
Natural Source Rhizomes of Cimicifuga racemosa (black cohosh) [1]
Compound Type 9,19-Cyclolanostane-type triterpene xyloside [1]
Melting Point Information not available in search results
Experimental Spectral Data NMR (1D & 2D), HRESIFTMS [1]

Cimiracemoside C: A Related Bioactive Compound

While data for this compound is limited, information on Cimiracemoside C is more readily available. It is also found in Cimicifuga species and has documented biological activity, which may provide useful context for researchers [3] [4].

Property Description
Molecular Formula C35H56O9 [5] [3]
Molecular Weight 620.81 g/mol [3] [4]
CAS Number 256925-92-5 [3] [4]
PubChem CID 15541911 [5] [3]
Biological Activity AMPK activation; shows anti-diabetic potential in studies with diabetic ob/ob mice [3] [4].
Key In Vitro Protocol AMPK Activation Assay: Investigated in HepaRG cells. Test compounds (e.g., Cimiracemoside C) are compared to a control like metformin for their ability to activate AMP-activated protein kinase (AMPK) [4].

Research Workflow for Natural Product Investigation

For a comprehensive investigation of a natural product like this compound, a multi-faceted approach is necessary. The following diagram outlines a potential research workflow that integrates various methods to move from isolation to mechanistic understanding.

Start Plant Material (Cimicifuga racemosa) Step1 Extraction & Isolation Start->Step1 Step2 Structural Elucidation Step1->Step2 Step3 In Vitro Bioactivity Screening Step2->Step3 Step4 In Vivo Validation Step3->Step4 Step5 Mechanism of Action Studies Step4->Step5 Database Public Databases (e.g., PubChem) Database->Step2 CID lookup

This workflow visualizes the key stages in natural product research, from initial isolation to mechanistic studies.

Guidance for Further Research

Given the scarcity of detailed data on this compound, here are suggestions for your continued research:

  • Consult Specialized Databases: Use scientific databases like PubChem [2] and Reaxys for deeper chemical data, including spectral information.
  • Explore Structural Analogs: The biological data for Cimiracemoside C (AMPK activation) [3] [4] can serve as a starting point for forming hypotheses about the potential activity of this compound.
  • Review Brother Compounds: As seen with Cimiracemoside C, different saponins from the same plant source can have diverse activities. Investigating other compounds isolated alongside this compound [1] could provide valuable insights into structure-activity relationships.

References

Application Notes: Extraction and Analysis of Triterpene Glycosides from Cimicifuga racemosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cimicifuga racemosa (Black Cohosh) is a botanically significant plant, with roots and rhizomes used for alleviating menopausal symptoms [1] [2]. Its bioactivity is largely attributed to a complex mixture of triterpene glycosides, which are 9,19-cyclolanostane-type triterpenoids, including actein, 23-epi-26-deoxyactein, and various cimiracemosides (A, C, F) [3] [4]. Cimiracemoside A is one of the principal triterpene glycosides used for the chemical standardization and quality control of Black Cohosh extracts [4] [5]. This document provides detailed protocols for the extraction, purification, and quality control of these valuable compounds, with specific parameters for this compound.

Solvent Extraction and Parameter Optimization

The initial extraction is critical for the efficient recovery of triterpene glycosides. Both conventional and modern methods can be applied.

Accelerated Solvent Extraction (ASE)

ASE uses elevated temperature and pressure to achieve efficient and rapid extraction. The following table summarizes optimized parameters for the extraction of triterpene saponins, including this compound, from C. racemosa rhizomes [5].

Table 1: Optimized Parameters for Accelerated Solvent Extraction (ASE)

Parameter Optimal Range/Value Notes and Impact on Extraction
Temperature 20-28°C (Room Temperature) Maximizes triterpene saponin recovery. Elevated temperatures (>50°C) may cause thermal degradation [5].
Pressure 1500 psi Standard operating pressure for natural product extraction, ensuring solvents remain liquid [5].
Solvent System 20% Ethanol in Water Provides enhanced saponin recovery. Higher ethanol concentrations (e.g., 40%) reduce efficiency for triterpenes [5].
Static Time 5 minutes Adequate for efficient extraction; longer times show diminishing returns [5].
Cycles 2-3 cycles Achieves >96% recovery efficiency [5].

Protocol:

  • Sample Preparation: Dry rhizomes and roots of C. racemosa and grind to a fine, homogeneous powder.
  • ASE Setup: Load the sample into the extraction cell. Set the ASE system according to the parameters in Table 1.
  • Extraction: Execute the extraction program. The system will automatically fill the cell with solvent, heat and pressurize it, hold for the static time, and purge the extract into a collection vial for the specified number of cycles.
  • Concentration: Combine the extracts and evaporate under reduced pressure to obtain a crude dry extract.
Standard Alcoholic Extraction

For laboratory-scale extraction without specialized ASE equipment, standard maceration or percolation with aqueous alcohols is effective. The preferred extracts for clinical research are often ethanolic (e.g., Ze 450, BNO 1055) or isopropanolic (iCR), with a drug-to-extract ratio (DER) of approximately 4.5-11:1 [4]. A typical method involves using 60% ethanol (v/v) as the solvent [4].

Purification and Isolation Protocols

Following crude extraction, chromatographic techniques are required to isolate individual triterpene glycosides like this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the cornerstone for obtaining high-purity compounds for analytical standards or bioactivity testing.

Table 2: Optimized Parameters for Prep-HPLC Purification of this compound

Parameter Recommended Conditions
Column Type C18 Reversed-Phase
Column Scale Analytical: 250 mm × 4.6 mm, 5 µm → Semi-Prep: 250 mm × 20 mm → Prep: 250 mm × 50 mm [5]
Mobile Phase Acetonitrile-Water gradient with 0.1% Trifluoroacetic Acid (TFA) [5]
Gradient Program 25% to 90% Acetonitrile over 15-30 minutes [5]
Detection UV Detection (e.g., 210 nm or 254 nm)

Protocol:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase condition and filter (0.45 µm) to remove particulates.
  • Method Development: Use an analytical C18 column to scout the gradient and identify the retention time of the target compound. This compound and its chlorinated derivative, 25-chlorodeoxycimigenol-3-O-β-D-xyloside, can be separated by RP-HPLC with a significant difference in retention time (ΔtR ~20 min) [3].
  • Scale-Up: Systematically scale the method to a preparative column, adjusting flow rates and injection volumes accordingly while monitoring backpressure.
  • Fraction Collection: Collect eluent corresponding to the peak of this compound based on the determined retention time.
  • Analysis and Pooling: Analyze collected fractions by analytical HPLC-MS. Pool fractions containing pure this compound and lyophilize or evaporate to dryness.

Quality Control and Analytical Characterization

Robust quality control is essential, especially given the widespread adulteration of Black Cohosh with other Actaea species (e.g., A. americana, A. dahurica) which have different chemical profiles and safety implications [6].

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

This technique is powerful for metabolic profiling, marker compound identification, and distinguishing between Actaea species [6].

Key Markers for Species Identification [6]:

  • Cimiracemoside C and cimifugin (a cimifugin derivative) are critical marker compounds to distinguish the North American C. racemosa from Asian Actaea species.
  • The presence of 25-chlorodeoxycimigenol-3-O-β-D-xyloside is a specific feature of C. racemosa HPLC profiles and should be correctly assigned [3].

MS/MS Fragmentation: Triterpene glycosides like this compound can be characterized by their MS/MS fragmentation patterns, particularly the cleavage of the C(20)-C(27) side chain, which shows significant structural variation [6].

The following workflow diagram summarizes the complete process from raw material to characterized compound:

G cluster_QC Critical Quality Control Steps Start C. racemosa Rhizomes/Roots A Sample Preparation (Drying, Grinding) Start->A B Accelerated Solvent Extraction (20-28°C, 20% EtOH, 2-3 cycles) A->B C Crude Extract B->C D Filtration & Concentration C->D E Prep-HPLC Purification (C18, ACN/H₂O Gradient) D->E QC1 Botanical ID (Ensure C. racemosa) D->QC1 F Isolated Fraction E->F G HPLC-TOF-MS Analysis (Metabolic Profiling & QC) F->G QC3 Purity Verification (HPLC-UV/MS) F->QC3 H Pure this compound G->H QC2 Check for Adulteration (HPLC-MS for markers like Cimiracemoside C) G->QC2

Important Considerations for Researchers

  • Species Authentication: Always verify the botanical identity of the starting material. Adulteration with other Actaea species is common and can compromise efficacy and safety [6].
  • Chemical Standardization: Reproducible extraction and purification are paramount. Standardized extracts like the isopropanolic (iCR) or ethanolic (Ze 450, BNO 1055) extracts have the strongest clinical evidence for efficacy in alleviating menopausal complaints [7] [4].
  • Stability: Triterpene glycosides can be sensitive. The formation of chlorinated derivatives like 25-chlorodeoxycimigenol-3-O-β-D-xyloside may occur as an artifact during isolation or potentially as a natural prodrug conversion in vivo [3].

References

Cimiracemoside A purification using preparative HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Cimiracemoside A

This compound is a cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1] [2]. Its structural characteristics are key to developing a purification method.

Property Description
Systematic Name 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1]
Molecular Formula C37H56O11 [3]
Structure Type 9,19-cyclolanostane triterpene monoglycoside (xylopyranose) [1] [2]
Key Functional Groups Acetate ester, multiple hydroxyls, cyclopropane ring, spiro-cyclic ether [1] [2]
Reported Isolation Successive chromatography on normal-phase silica gel, followed by low-pressure reversed-phase (RP-18) chromatography [2]

Proposed Preparative HPLC Purification Strategy

Since a direct method is unavailable, this strategy builds upon techniques used to purify closely related triterpene glycosides from Cimicifuga racemosa.

Sample Preparation

Extract dried, powdered rhizomes of Cimicifuga racemosa with a suitable solvent like 70-80% aqueous methanol or ethanol [2]. The crude extract can be pre-fractionated using liquid-liquid partitioning (e.g., with n-butanol to enrich saponins) or open-column chromatography on silica gel or Sephadex LH-20 [4] [2] to obtain a fraction enriched with triterpene glycosides before preparative HPLC.

Analytical HPLC Method Scouting

First, develop a robust analytical-scale HPLC method to identify the elution window for this compound.

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A graded system of water (A) and acetonitrile (B), possibly with a small modifier (e.g., 0.1% formic acid) to improve peak shape.
  • Detection: PDA-UV detection. Triterpene glycosides are often detected between 200-210 nm and around 250 nm [2].
  • Gradient: A broad gradient from 5% B to 100% B over 30-60 minutes can help probe the compound's hydrophobicity. A related chlorinated triterpene xyloside eluted around 62 minutes on an RP-18 column with a water-acetonitrile gradient [2].

The workflow below summarizes the key stages from sample preparation to final isolation.

G Start Start: Plant Material (C. racemosa rhizomes) SP Sample Preparation 1. Solvent Extraction (e.g., 80% MeOH) 2. Pre-fractionation Start->SP AM Analytical Method Scouting (C18 column, UV detection) Goal: Find elution time of target SP->AM S Scaling & Transfer Scale up column dimensions and flow rates AM->S PH Preparative HPLC Run Isocratic or shallow gradient elution based on scouting S->PH FC Fraction Collection Triggered by UV signal PH->FC AC Purity Analysis Analyze fractions via Analytical HPLC/LC-MS FC->AC AC->PH Impure? End Pure this compound AC->End

Scaling to Preparative HPLC

Once the analytical method is established, scale it up.

  • Column: Switch to a preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm or 5 µm). The larger particle size helps reduce backpressure and solvent costs at high flow rates [5].
  • Flow Rate: Increase the flow rate proportionally to the cross-sectional area of the column compared to the analytical column.
  • Injection: Dissolve the pre-fractionated sample in a minimal volume of the initial mobile phase and inject multiple times for larger quantities [5].
Fraction Collection and Analysis

Use a fraction collector triggered by the UV signal. Collect the peak corresponding to the retention time of this compound. Analyze each collected fraction using your analytical HPLC method to confirm identity and assess purity [5] [2]. LC-MS is highly recommended for definitive identification based on mass ([M+H]+ or [M+Na]+) [1].

Critical Considerations for Success

  • Co-eluting Impurities: Triterpene glycosides in Black Cohosh have very similar structures. A shallow gradient or isocratic elution may be necessary to resolve this compound from its analogs [4].
  • Chlorinated Artifacts: Be aware that chlorinated derivatives of triterpene glycosides can form, which have significantly longer retention times on reversed-phase HPLC. This underscores the need for a robust method to separate these closely related compounds [2].
  • Detection: While UV is standard, coupling with CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) can be beneficial for detecting compounds with weak chromophores [5].
  • Purity vs. Yield: In preparative HPLC, there is often a trade-off between purity and yield. You may need to make multiple injections and carefully select fraction cuts to achieve ultra-pure material (>98%) for biological testing [5].

References

UPLC-Q-TOF-MS Analysis of Cimiracemoside A: Applications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Purpose: This document details the application of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS) for identifying, characterizing, and quantifying Cimiracemoside A, a key triterpene glycoside found in Cimicifuga (Actaea) species like Cimicifuga racemosa (Black Cohosh) [1] [2]. This compound is of significant interest in neuroprotection and anti-inflammatory research [3].

Instrumentation and Analytical Conditions

Optimal analysis of this compound requires specific chromatographic and mass spectrometric conditions, typically consistent with those used for other triterpene glycosides in Cimicifuga rhizomes [2] [4].

Table 1: Standard UPLC-Q-TOF-MS Conditions for this compound Analysis

Parameter Specification
UPLC Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) [2] or similar (e.g., Agilent ZORBAX SB-C18) [4]
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile [2] or Methanol [4]
Gradient Elution Complex multi-step gradient (e.g., 5% B to 95% B over 68-75 min) [2] [4] [5]
Column Temperature 40°C [2]
Flow Rate 0.25 - 0.50 mL/min [2] [4]
Injection Volume 1 - 2 µL [2] [4]
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive and/or Negative Mode [2] [4] [5]
Capillary Voltage ±2.5 - 5.5 kV [2] [4]
Mass Range m/z 100 - 1500 [2] [4]
Collision Energy Ramped (e.g., 10-45 eV) for MS/MS [4]
Sample Preparation Protocol

A robust sample preparation method is adapted from protocols used for Cimicifuga rhizomes and complex herbal formulae [2] [4] [5].

2.1. Materials and Reagents

  • Solvents: Methanol, acetonitrile, formic acid (all LC-MS grade).
  • Water: Deionized water purified by a Milli-Q system.
  • Standard: Certified reference standard of this compound (purity ≥98%).
  • Samples: Powdered plant material (e.g., Cimicifuga rhizome) or herbal extracts.

2.2. Step-by-Step Procedure

  • Weighing: Accurately weigh approximately 0.5 g of finely powdered sample into a conical flask.
  • Extraction: Add 10 mL of 80% methanol aqueous solution. Weigh the flask to record the total mass.
  • Ultrasonication: Sonicate the mixture at 50°C for 40 minutes.
  • Replenishment and Filtration: Cool to room temperature. Use 80% methanol to make up for any weight loss due to evaporation. Filter the extract.
  • Centrifugation: Transfer 1 mL of the filtrate to a microcentrifuge tube and centrifuge at 13,000 rpm for 10 minutes.
  • Storage: Collect the supernatant and store at 4°C until UPLC-Q-TOF-MS analysis [2] [4].

The experimental workflow from sample preparation to data analysis is summarized in the following diagram:

CimiracemosideA_Workflow start Start: Sample Material (Powdered Cimicifuga Rhizome) step1 1. Weigh 0.5 g Sample start->step1 step2 2. Extract with 10 mL 80% Methanol step1->step2 step3 3. Ultrasonicate at 50°C for 40 minutes step2->step3 step4 4. Cool, Make Up Weight, and Filter step3->step4 step5 5. Centrifuge Supernatant at 13,000 rpm, 10 min step4->step5 step6 6. UPLC-Q-TOF-MS Analysis step5->step6 step7 7. Data Acquisition & Metabolite Identification step6->step7 end End: Result Interpretation step7->end

  • Diagram 1: Sample Preparation and Analysis Workflow. This flowchart outlines the key steps in preparing Cimicifuga samples for UPLC-Q-TOF-MS analysis to identify this compound [2] [4].
Data Analysis, Identification, and Applications

3.1. Metabolite Identification via MS/MS this compound is identified by comparing its accurate mass and fragmentation pattern with literature data and standard compounds. The process involves using software like UNIFI for systematic characterization [5] [3].

Table 2: Key Mass Spectrometric Characteristics of this compound and Related Compounds

Compound Name Plant Source [M+H]+ / [M-H]- (m/z) MS/MS Fragments Key Bioactivity / Role Reference
This compound Cimicifuga racemosa (Black Cohosh) Reported as a marker compound for North American species. Characteristic fragments of triterpene glycoside. Neuroprotective, anti-inflammatory [3] [1] [3]
Cimicifugic acid D Cimicifuga dahurica Identified via UPLC-Q-TOF-MS. Fragments of phenolic acids. Anti-inflammatory [1]
12β-hydroxy cimigenol-3-O-β-D-gal Cimicifuga heracleifolia Identified via UPLC-Q-TOF-MS. Fragments of triterpene glycosides. Quality control marker [1]
26-Deoxycimicifugoside Zixue Powder Analyzed via UPLC-Q-TOF-MS. Not specified in results. Potential active component against febrile seizures [4] [4]

3.2. Protocol for Network Pharmacology Analysis UPLC-Q-TOF-MS is integrated with network pharmacology to elucidate the polypharmacology of this compound, a common approach for studying traditional medicine [2] [4] [3].

  • Target Prediction: Upload the structure of this compound (from PubChem) to SwissTargetPrediction or similar databases to predict protein targets.
  • Disease Target Collection: Retrieve targets related to a specific disease (e.g., "acute pneumonia," "neurodegeneration") from GeneCards and OMIM.
  • Network Construction: Use Cytoscape to build a "Compound-Target-Pathway" network, identifying core targets.
  • Enrichment Analysis: Perform GO and KEGG pathway analysis using DAVID to identify signaling pathways.
  • Molecular Docking: Validate interactions by docking this compound with core targets (e.g., STAT3, NF-κB) [2] [4].

The following diagram visualizes this multi-step analytical strategy:

Integrated_Analysis_Strategy cluster_1 Experimental Phase cluster_2 Bioinformatics Phase A UPLC-Q-TOF-MS Analysis B Identify This compound A->B C Target Prediction (SwissTargetPrediction) B->C E Network & Pathway Analysis (Cytoscape, DAVID) C->E D Disease Target Collection (GeneCards, OMIM) D->E F Molecular Docking Validation E->F

  • Diagram 2: Integrated Analysis Strategy. This diagram shows the workflow from the initial identification of this compound via UPLC-Q-TOF-MS to the prediction of its biological mechanisms using network pharmacology and molecular docking [2] [4] [3].

3.3. Key Biological Pathways and Mechanisms Research indicates that this compound and related compounds are involved in several key signaling pathways:

Key_Signaling_Pathways CA This compound & Related Compounds P1 IL-6/JAK/STAT3 Pathway CA->P1 P2 TLR4/IL-1β-IRAK/NF-κB Pathway CA->P2 P3 Neurodegeneration Pathway CA->P3 P4 Apoptosis Pathway CA->P4 T1 Inhibition of IL-6, TNF-α, IL-1β P1->T1 T2 Downregulation of P-STAT3, TLR4, NF-κB P2->T2 P3->T2 P4->T2 E Anti-inflammatory & Neuroprotective Effects T1->E T2->E T2->E T2->E

  • Diagram 3: Key Signaling Pathways of this compound. This graph illustrates the major signaling pathways modulated by this compound and related compounds, leading to observed anti-inflammatory and neuroprotective effects [2] [3].

Quality Control and Technical Considerations

  • Standardization: Always use a certified reference standard for definitive identification and quantification.
  • Method Validation: Validate the UPLC-Q-TOF-MS method for specificity, linearity, precision, and accuracy.
  • Data Management: High-resolution MS data is complex; use robust informatics platforms (e.g., UNIFI) for reliable data processing and compound identification [5] [3].

Conclusion

UPLC-Q-TOF-MS is a powerful and versatile platform for the comprehensive analysis of this compound. Its integration with chemometrics and network pharmacology provides a robust framework for quality control, biomarker discovery, and mechanistic studies in drug development. The detailed protocols and structured data provided herein serve as a definitive guide for researchers.

References

RP-UPLC method for Cimiracemoside A quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cimiracemoside A is a triterpene glycoside recognized as a key marker compound for authenticating Black Cohosh (Actaea racemosa) [1] [2]. Its quantification is critical for ensuring the quality, authenticity, and safety of Black Cohosh dietary supplements. The need for such analytical methods is underscored by studies showing significant variability in the triterpene glycoside content of commercial products and instances of adulteration with other Actaea species, which can impact product efficacy and safety [3].

Detailed Protocol: RP-UPLC Method for this compound

This protocol is adapted from the method developed by et al. and published in Planta Medica [2].

Materials and Reagents
  • Analytical Standards: this compound reference standard (purity ≥95% by HPLC).
  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, and High-purity Water (e.g., Milli-Q).
  • Samples: Dried and powdered rhizomes of Actaea racemosa or finished dietary supplement tablets/capsules.
Instrumentation and Chromatographic Conditions
  • UPLC System: Acquity UPLC H-Class PLUS or equivalent, equipped with a PDA detector and/or ELSD.
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: Gradient of A: Water and B: Acetonitrile:Methanol (7:3, v/v).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Detection: Due to low UV absorption of triterpenoids, Evaporative Light Scattering Detection (ELSD) is recommended. UV detection can be used at ~203 nm as an alternative.
  • Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN:MeOH)
0.00 80 20
3.00 60 40
4.00 20 80
4.50 20 80
4.60 80 20
5.50 80 20
Sample Preparation
  • Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of methanol and water (70:30) to obtain a stock solution of 500 µg/mL. Prepare working standards by serial dilution.
  • Test Sample (Raw Herb): Accurately weigh ~500 mg of powdered rhizome into a 50 mL conical flask. Add 25 mL of methanol-water (70:30), sonicate for 30 minutes, and centrifuge. Filter the supernatant through a 0.22 µm membrane filter before injection.
  • Test Sample (Solid Dosage Form): Empty the contents of 10 capsules or finely powder 10 tablets. Accurately weigh a portion equivalent to one dose into a 50 mL conical flask and proceed as for the raw herb.

Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for intended use. Key validation parameters are summarized below [4] [5]:

Validation Parameter Target Specification / Result
Linearity Correlation coefficient (R²) > 0.999 over a specified range (e.g., 5–200 µg/mL) [2].
Precision (% RSD) Repeatability and intermediate precision: % RSD < 2.0% for retention time and peak area [5].
Accuracy (Recovery) Mean recovery of 98–102% for the analyte spiked into a placebo or pre-analyzed sample [4].
LOD / LOQ LOD: 5 µg/mL (for ELSD); LOQ: 10–20 µg/mL (or lower with MS detection) [2].
Specificity Baseline resolution of this compound from other triterpenoids (e.g., actein, 23-epi-26-deoxyactein) and excipients. No interference at the retention time [1] [2].
Robustness Method performance remains unaffected by small, deliberate changes in flow rate (±0.02 mL/min), column temperature (±2 °C), or mobile phase composition (±2% absolute) [5].

Experimental Workflow

The following diagram illustrates the logical workflow for the development and application of this RP-UPLC method:

Start Method Development A Standard & Sample Prep Start->A B UPLC Condition Setup A->B C Method Validation B->C D Sample Analysis C->D E Data Analysis & Reporting D->E F Product Authentication E->F

Application in Product Authentication

This method is not only for quantification but also serves as a powerful tool for species authentication. This compound has been reported as a specific chemical marker present in Actaea racemosa (Black Cohosh) and absent in some Asian Actaea species [1]. By establishing a chromatographic fingerprint and confirming the presence and quantity of this compound, manufacturers and regulators can verify the authenticity of raw materials and detect adulteration.

Troubleshooting and Notes

  • Peak Tailing: If peak tailing is observed, check the column performance or slightly adjust the organic modifier percentage in the initial gradient.
  • Low Response (ELSD): ELSD response is highly dependent on nebulization and evaporation temperatures. Optimize these parameters for maximum signal-to-noise ratio.
  • System Suitability: Before analysis, perform a system suitability test with a standard solution. Criteria may include %RSD of peak area (<2.0%), tailing factor (<1.5), and theoretical plates (>5000) [5].

References

Comprehensive Application Notes and Protocols: Cimiracemoside A in Metabolomics Studies of Cimicifugae Rhizoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cimicifugae Rhizoma and Cimiracemoside A

Cimicifugae Rhizoma (CR), commonly known as black cohosh or "Sheng-ma" in traditional Chinese medicine, is a perennial herb belonging to the Ranunculaceae family, widely distributed across temperate regions of the Northern Hemisphere. This medicinal plant has been extensively utilized in traditional medicine systems for centuries, primarily for treating women's health disorders including menopausal symptoms, dysmenorrhea, and labor pain, as well as inflammatory conditions and sore throats [1]. The pharmacological activities of CR are attributed to its diverse phytochemical composition, which includes triterpene glycosides, phenylpropanoids, flavonoids, alkaloids, and other bioactive compounds [1]. Among these, triterpene glycosides represent a particularly important class of specialized metabolites with demonstrated biological activities.

This compound is a structurally distinctive 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of Cimicifuga racemosa [2] [3]. This compound features a complex cyclolanostane skeleton with characteristic epoxy bridges and hydroxyl groups, specifically identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [3]. This compound is part of a broader chemical family in CR that includes other triterpene glycosides such as actein, 23-epi-26-deoxyactein, cimiracemoside C, and various cimigenol derivatives [4] [1]. These compounds collectively contribute to the medicinal properties of CR and serve as important markers for quality control and standardization of CR-based products, especially since adulteration with related Actaea species remains a significant concern in the herbal supplement industry [4].

Analytical Profiling and Identification Protocols

Sample Preparation and Extraction Methods
  • Plant Material Processing: Begin by reducing dried CR rhizomes to a fine powder using a mechanical grinder, passing through a No. 3 sieve (approximately 2.36 mm mesh) to ensure particle size uniformity [5]. Precisely weigh 0.5 g of the homogeneous powder into a stoppered conical flask.

  • Extraction Protocol: Add 10 mL of 80% methanol aqueous solution (v/v) to the powder. Subject the mixture to ultrasonic extraction at 50°C for 40 minutes. Allow the solution to cool to room temperature, then make up the weight with 80% methanol to compensate for solvent evaporation. Filter the extract through a 0.22 μm membrane filter, then centrifuge 1 mL of the filtrate at 13,000 rpm for 10 minutes. Collect the supernatant for analysis [5].

  • Alternative Extraction: For comprehensive metabolomic profiling targeting both polar and non-polar compounds, sequential extraction with solvents of increasing polarity (hexane, ethyl acetate, methanol, and water) is recommended. The extraction efficiency can be monitored using reference standards when available [6].

Liquid Chromatography Separation Conditions
  • Chromatographic System: Utilize an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent reversed-phase column maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 0-1 min (5% B), 1-20 min (5-25% B), 20-35 min (25-37% B), 35-38 min (37% B), 38-40 min (37-38% B), 40-48 min (38-45% B), 48-68 min (45-95% B), 68-70 min (95% B), 70-70.1 min (95-5% B), and 70.1-75 min (5% B) [5].

  • Chromatographic Parameters: Maintain a constant flow rate of 0.25 mL/min with an injection volume of 1 μL. Include a column equilibration time of 3-5 minutes between runs to ensure retention time stability. For conventional HPLC systems (e.g., for quality control applications), a similar gradient with extended run times can be employed using columns with 3-5 μm particle sizes [4].

Mass Spectrometry Detection Parameters
  • Ionization Source: Employ an electrospray ionization (ESI) source operating in both positive and negative ion modes. Set the ion spray voltage to +5.5 kV for positive mode and -4.5 kV for negative mode. The ionization source temperature should be maintained at 500°C [5].

  • Mass Analyzer Settings: For time-of-flight (TOF) mass analyzers, set the mass scanning range to m/z 100-1500. Configure the declustering potential to ±100 V and collision energy to ±38 V with collision energy superposition at 15 V. Use curtain gas (CUR) at 40 psi, nebulizing gas (GS1) at 50 psi, and auxiliary gas (GS2) at 50 psi [5].

  • Tandem Mass Spectrometry: For structural characterization, employ data-dependent acquisition (DDA) or targeted MS/MS analysis. The high mass accuracy provided by TOF instruments enables confident elemental composition determination of both molecular ions and fragment ions, which is crucial for identifying unknown triterpene glycosides and their fragmentation pathways [4].

Metabolite Identification Workflow

The identification of this compound and related compounds follows a systematic approach that combines chromatographic separation, mass spectrometric detection, and data analysis. The following workflow illustrates this process:

G SamplePrep Sample Preparation CR powder extraction with 80% methanol LCAnalysis LC Separation UPLC C18 column with gradient elution SamplePrep->LCAnalysis MSDetection MS Detection ESI-TOF in positive/negative mode LCAnalysis->MSDetection DataProcessing Data Processing Peak picking & alignment MSDetection->DataProcessing CompoundID Compound Identification Database search & fragmentation analysis DataProcessing->CompoundID Validation Validation Standards & literature comparison CompoundID->Validation

Quantitative Analysis and Quality Control Applications

Marker Compound Quantification

The comprehensive phytochemical analysis of Cimicifugae Rhizoma has revealed numerous bioactive compounds that serve as quality markers. The table below summarizes the key compounds used in quality assessment and their analytical characteristics:

Table 1: Key Bioactive Compounds in Cimicifugae Rhizoma for Quality Control

Compound Class Specific Compounds Analytical Method Significance
Triterpene Glycosides This compound, Actein, 23-epi-26-deoxyactein, Cimiracemoside C HPLC-ESI-TOF-MS Authentication of CR species; Adulteration detection [4] [6]
Phenolic Acids Ferulic acid, Isoferulic acid, Caffeic acid, Fukinolic acid UPLC-Q-TOF-MS Anti-inflammatory activity markers [5] [1]
Chromones Cimifugin, Prim-O-glucosylcimifugin HPLC-UV, HPLC-ELSD Distinction between North American and Asian species [4]
Alkaloids Cyclocimipronidine, Cimipronidine HPLC-MS/MS Potential bioactive compounds [1]
Species Authentication and Adulteration Detection

Metabolite profiling of Actaea species has identified specific marker compounds that enable reliable discrimination between different species, which is crucial for preventing adulteration. Cimiracemoside C and cimifugin have been established as key markers to distinguish the authentic North American species (C. racemosa) from Asian species such as C. dahurica, C. heracleifolia, and C. foetida [4]. The protocol for species authentication involves:

  • Reference Standard Preparation: Prepare stock solutions of marker compounds (cimiracemoside C, cimifugin, this compound) at 1 mg/mL in methanol. Serially dilute to create calibration curves covering expected concentration ranges in samples [4].

  • Sample Analysis: Process CR samples using the extraction and LC-MS methods described in Section 2. Include reference standards in each analytical batch to ensure method reliability and retention time stability.

  • Data Interpretation: Apply multivariate analysis such as Principal Component Analysis (PCA) to the LC-MS total ion chromatograms. Specimens of authentic C. racemosa will cluster separately from other species based on their distinct metabolite profiles, particularly the relative abundances of the marker compounds [4].

Quality Control Metrics for Standardized Extracts

For the standardization of CR extracts and products, the following parameters should be monitored:

  • Total Triterpene Glycoside Content: Expressed as sum of actein, 23-epi-26-deoxyactein, and this compound, typically ranging from 0.5-2.0% in authenticated CR material [1].

  • Marker Compound Ratios: Calculate the ratio of cimiracemoside C to cimifugin, which should fall within established ranges for authentic C. racemosa (significantly higher than in Asian species) [4].

  • Chromatographic Fingerprints: Compare sample chromatograms with reference fingerprints of authenticated CR material, focusing on the retention time windows of triterpene glycosides (typically 30-50 minutes in reversed-phase LC) [4].

Biological Activity and Mechanism of Action

Anti-inflammatory Pathways and Molecular Mechanisms

Cimicifugae Rhizoma extracts and their bioactive components, including this compound and related compounds, demonstrate significant anti-inflammatory effects through modulation of multiple signaling pathways. Recent research has elucidated that the anti-inflammatory activity of CR involves the following mechanisms:

  • TLR4/IL-1β-IRAK/NF-κB Pathway Modulation: Bioactive components in CR, including phenylpropanoid derivatives such as ferulic acid and isoferulic acid, inhibit the activation of Toll-like receptor 4 (TLR4) and subsequent signaling through interleukin-1 receptor-associated kinase (IRAK), ultimately leading to reduced nuclear factor kappa B (NF-κB) activation and decreased expression of pro-inflammatory cytokines [5].

  • IL-6/JAK/STAT3 Pathway Regulation: CR components suppress the interleukin-6 (IL-6) mediated activation of Janus kinases (JAK) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating the inflammatory cascade [5].

  • Cytokine Inhibition: Key compounds in CR, including N-cis-feruloyltyramine, ferulic acid, cimifugin, and isoferulic acid, demonstrate dose-dependent inhibition of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-induced inflammation models of lung epithelial cells [5].

The following diagram illustrates the integrated signaling pathways through which Cimicifugae Rhizoma compounds exert their anti-inflammatory effects:

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 IRAK IRAK Signaling TLR4->IRAK NFkB NF-κB Activation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines IL6 IL-6 Release Cytokines->IL6 Inflammation Inflammatory Response Cytokines->Inflammation JAK JAK/STAT3 Activation IL6->JAK JAK->Inflammation CRCompounds CR Bioactive Compounds CRCompounds->TLR4 Inhibits CRCompounds->IL6 Inhibits

Experimental Protocols for Bioactivity Assessment
4.2.1 In Vitro Anti-inflammatory Assay
  • Cell Culture: Maintain normal human lung epithelial cells in appropriate culture medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 1×10⁵ cells/well and allow to adhere overnight [5].

  • Inflammation Induction and Treatment: Induce inflammation by treating cells with lipopolysaccharide (LPS) at 1 μg/mL. Simultaneously, treat cells with test compounds (this compound, ferulic acid, isoferulic acid, cimifugin, or CR extracts) at various concentrations (typically 1-100 μM). Include appropriate controls (vehicle and reference anti-inflammatory agent) [5].

  • Cytokine Measurement: After 24 hours of treatment, collect culture supernatants and quantify levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) using ELISA kits according to manufacturer protocols. Express results as percentage inhibition compared to LPS-only treated controls [5].

4.2.2 Molecular Docking Studies
  • Target Selection: Based on network pharmacology analyses, select core targets including TLR4, NF-κB, PIK3CA, and STAT3 for docking studies [5].

  • Protein Preparation: Retrieve three-dimensional structures of target proteins from Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges using molecular modeling software.

  • Ligand Preparation: Obtain 3D structures of CR compounds from PubChem or generate them using chemical modeling software. Perform energy minimization and convert to appropriate format for docking simulations.

  • Docking Protocol: Conduct flexible ligand docking using programs such as AutoDock Vina. Set docking parameters to explore a sufficiently large grid box centered on the active site of each target protein. Run multiple docking simulations and select the most stable binding poses based on docking scores and interaction patterns [5].

Advanced Analytical Techniques and Future Perspectives

Molecular Networking for Metabolite Annotation

LC-MS/MS-based molecular networking has emerged as a powerful approach for comprehensive metabolite profiling and visualization of the chemical space in complex botanical extracts like Cimicifugae Rhizoma. This technique groups molecules into families or clusters based on common MS/MS fragmentation patterns, facilitating the annotation of both known and potentially novel metabolites [6]. The protocol for molecular networking analysis includes:

  • Data Acquisition: Acquire LC-MS/MS data in data-dependent acquisition mode, selecting the most intense precursors for fragmentation. Ensure adequate collision energy ramp to obtain informative fragment spectra.

  • Data Processing: Convert raw data to mzML format and process using the Global Natural Products Social Molecular Networking (GNPS) platform. Use a modified cosine score threshold of 0.7 or higher to define spectral similarity [6].

  • Network Visualization and Interpretation: Visualize the resulting molecular networks using Cytoscape or the GNPS web interface. Identify clusters corresponding to triterpene glycosides, phenylpropanoids, and other compound classes. Use known standards (when available) to "seed" the network and annotate related compounds [6].

Integration of Metabolomics with Network Pharmacology

The combination of metabolomic profiling with network pharmacology represents a powerful strategy for elucidating the complex mechanisms underlying the therapeutic effects of Cimicifugae Rhizoma. This integrated approach involves:

  • Component-Target Network Construction: Identify the complete chemical profile of CR extracts using UPLC-Q-TOF-MS, then predict potential protein targets for each compound using SwissTargetPrediction and similar tools [5].

  • Disease Target Mapping: Collect known therapeutic targets for specific conditions (e.g., acute pneumonia, menopausal symptoms) from public databases such as GeneCards, DisGeNET, and OMIM [5].

  • Network Analysis and Validation: Construct and analyze protein-protein interaction (PPI) networks using the STRING database. Identify hub targets based on topological features, then validate these predictions through molecular docking and in vitro experiments [5].

Table 2: Analytical Techniques for Cimicifugae Rhizoma Metabolomics

Technique Application Advantages Limitations
HPLC-UV/ELSD Quality control, routine analysis Cost-effective, reproducible Limited resolution, low sensitivity for minor components
HPLC-ESI-TOF-MS Comprehensive metabolite profiling, marker discovery High mass accuracy, wide dynamic range Requires expert data interpretation, higher cost
UPLC-Q-TOF-MS/MS Detailed structural characterization, molecular networking Superior chromatographic resolution, MS/MS capability Complex operation, extensive method development
HPTLC-densitometry Rapid authentication, fingerprinting High throughput, visual results Limited quantitative precision, lower resolution
NMR spectroscopy Structural elucidation, absolute configuration Non-destructive, provides structural details Lower sensitivity, requires pure compounds

Conclusion

The comprehensive metabolomic study of Cimicifugae Rhizoma, with particular focus on This compound and related triterpene glycosides, provides valuable insights for quality control, standardization, and therapeutic applications of this important medicinal plant. The application notes and protocols detailed in this document offer robust methodologies for the analysis, quantification, and biological evaluation of CR and its bioactive components. The integration of advanced analytical techniques such as LC-MS/MS-based molecular networking with network pharmacology approaches enables a systems-level understanding of the complex mixture of phytochemicals in CR and their multifaceted mechanisms of action.

As research in this field advances, future perspectives include the development of validated reference methods for the simultaneous quantification of multiple marker compounds in CR products, further exploration of synergistic effects between different CR constituents, and the application of cutting-edge technologies such as ion mobility-mass spectrometry for enhanced separation and characterization of isomeric compounds. These advances will continue to strengthen the scientific basis for the quality control and therapeutic application of Cimicifugae Rhizoma in evidence-based medicine.

References

accelerated solvent extraction parameters for Cimiracemoside A

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to Cimiracemoside A and ASE

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1]. It belongs to a class of compounds investigated for various biological activities, including potential antidiabetic effects via AMPK activation [2].

Accelerated Solvent Extraction (ASE) is a automated technique that uses liquid solvents at elevated temperatures and pressures to rapidly extract analytes from solid matrices. The elevated temperature increases solubility and diffusion rates, while the pressure keeps the solvent below its boiling point, enabling efficient extraction in a short time. This method is particularly suitable for thermolabile compounds like triterpene glycosides when optimal parameters are carefully controlled.

Optimized ASE Parameters for this compound

The tables below summarize the critical and additional parameters for ASE. These are based on general ASE guidelines for polymeric or plant samples, where temperature and solvent choice are consistently identified as the most influential factors [3].

Table 1: Core ASE Parameters for Method Development

Parameter Recommended Setting for this compound Rationale & Impact
Temperature 80 - 110 °C Higher temperatures improve solubility and kinetics [3]. Start at 80°C to avoid degradation.
Static Time 5 - 10 minutes Adequate time for analyte solubilization at high temperature.
Solvent System Methanol:Water (e.g., 70:30 to 80:20 v/v) Medium polarity to target cycloartanol-type triterpene glycosides [4].
Static Cycles 2 - 3 Multiple cycles exhaustively extract the sample.
Pressure 1000 - 1500 psi Prevents solvent boiling; ensures contact with matrix.
Flush Volume 40 - 60% of cell volume Removes extract post-static cycle.
Purge Time 60 - 90 seconds Inert gas purge clears lines and cell.

Table 2: Additional Configurable Parameters

Parameter Typical Setting Notes
Sample Size 1 - 5 grams Representative, homogenized sample.
Dispersant Diatomaceous Earth Mix with sample to prevent channeling.
Cell Size 11, 22, or 33 mL Matches sample size.
Heating Time 5 - 9 minutes Time to reach target temperature.
Collection Vessel 40, 60, or 250 mL Must accommodate total extract volume.

Detailed ASE Experimental Protocol

Sample Preparation
  • Obtain dried and powdered Cimicifuga racemosa rhizomes.
  • For results comparable to the isolation paper [1], ensure the plant material is of a known and documented origin and chemotype.
  • Homogenize the powder to ensure a consistent particle size.
ASE System Setup
  • Install the ASE system according to the manufacturer's instructions.
  • Pre-condition the system by running a blank cycle with your chosen solvent to clean it and verify performance.
Extraction Cell Preparation
  • Weigh the appropriate amount of sample (e.g., 2 g).
  • Thoroughly mix the sample with an inert dispersant like diatomaceous earth (1:1 to 2:1 ratio) to create a free-flowing powder and prevent channeling of the solvent.
  • Load the mixture into a stainless steel extraction cell, lightly tapping to settle the contents. Place the cell on the carousel.
Instrument Programming and Run
  • Input the parameters from Table 1 and Table 2 into the ASE method.
  • Start the extraction sequence. A typical workflow is visualized below.

G Start Start PrepSample Prepare Sample & Cell Start->PrepSample LoadCell Load Cell onto Carousel PrepSample->LoadCell InputParams Input ASE Parameters LoadCell->InputParams StartRun Start ASE Run InputParams->StartRun Collect Collect Extract StartRun->Collect Heats Pressurizes Extracts Process Concentrate & Analyze Collect->Process End End Process->End

Post-Extraction Processing
  • After the run, the extract will be in the collection vial.
  • Filter the extract if necessary to remove any particulate matter.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
  • Transfer the concentrated extract to a volumetric flask and make up to volume with the extraction solvent for analysis.

Analysis and Validation

The success of the extraction should be validated using analytical techniques. The original isolation of this compound relied on 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) for definitive structure elucidation [1]. For routine analysis, HPLC-UV/ELSD or LC-MS are more practical.

Develop an HPLC method with a C18 reverse-phase column and a water-acetonitrile gradient. Monitor the chromatogram at a UV wavelength of 205-210 nm, as triterpene glycosides have low UV absorption maxima, or use an Evaporative Light Scattering Detector (ELSD).

Critical Method Development Considerations

  • Solvent Optimization: The recommended methanol-water mixture is a starting point. Ethanol-water, being less toxic, is a viable alternative for a "greener" method. The optimal ratio should be determined experimentally.
  • Temperature Calibration: While high temperature is beneficial, thermal degradation is a risk. Conduct a temperature gradient study (e.g., 60°C, 80°C, 100°C, 120°C) while monitoring the yield and purity of this compound to find the ideal balance.
  • Matrix Effects: Different batches or sources of Cimicifuga racemosa may have varying levels of inherent moisture, lipids, or other constituents that can affect extraction efficiency. The method may require slight adjustments for different matrices.

Reference List

  • This compound: A New Cycloanostanol Xyloside from the Rhizome of Cimicifuga racemosa. (2000). Chemical and Pharmaceutical Bulletin, 48(3), 425–427 [1].
  • Lou, X. W., Janssen, J. G. M., & Cramers, C. A. M. G. (1997). Parameters affecting the accelerated solvent extraction of polymeric samples. Analytical Chemistry, 69(8), 1598–1603 [3].
  • Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro and in vivo in ob/ob mice. (2014). Phytomedicine, 21(11), 1382–1389 [2].
  • Black Cohosh Research Breakdown. Examine.com. Last Updated: October 5, 2023 [4].

References

Cimiracemoside A chromatographic separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical HPLC Method for Quantification

This method, adapted from a published study, is suitable for the qualitative and quantitative analysis of Cimiracemoside A in Black Cohosh extracts and finished products using HPLC with in-line Evaporative Light Scattering (ELS) and Photodiode Array (PDA) detection [1].

  • Objective: To separate and quantify this compound alongside other major triterpene glycosides and phenolic compounds in a single chromatographic run.
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and in-line PDA and ELSD.
  • Chromatographic Conditions:
    • Column: Lichrosphere C18 column
    • Mobile Phase:
      • A: 0.1% Trifluoroacetic acid (TFA) in water
      • B: 0.1% TFA in acetonitrile
    • Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B
0 88 12
10 80 20
11 88 12
15 88 12
  • Detection:
    • ELS Detector: Drift tube temperature: 75°C; Nebulizer gas (N2) pressure: 2.5 bar.
    • PDA Detector: Monitoring at 203 nm and 254 nm.
  • Sample Preparation: Powdered plant material or homogenized product is extracted with methanol. The extract is centrifuged, and the supernatant is filtered before injection [1].

Preparative HPLC for Purification

For isolating pure this compound from a complex extract, preparative HPLC is required. The following protocol scales up the analytical principles [2].

  • Objective: To isolate high-purity this compound from a crude Black Cohosh extract.
  • Instrumentation: Preparative HPLC system with a UV detector.
  • Chromatographic Conditions:
    • Column: Pre-packed C18 reversed-phase column
    • Mobile Phase: Acetonitrile and water (with 0.1% TFA), using a gradient elution from 25% to 90% acetonitrile over 15-30 minutes.
    • Flow Rate: Scaled appropriately from the analytical flow rate based on column dimensions.
    • Detection: UV detection at 210 nm.
  • Sample Preparation: The crude extract, obtained via solvent extraction of dried rhizomes, should be dissolved in the initial mobile phase and filtered before injection. Collected fractions containing this compound are analyzed for purity and concentrated [2].

Method Validation

For any analytical method used in quality control, validation is essential to demonstrate it is fit for purpose. The following table outlines key validation parameters and typical acceptance criteria based on ICH guidelines [3] [4].

Validation Parameter Protocol Description Typical Acceptance Criteria
Specificity Inject blank, placebo, and standard. Demonstrate baseline separation of this compound from other compounds. No interference at retention time. Peak purity index ≥ 0.99 (by PDA). Resolution from closest peak > 2.0 [1] [4].
Linearity Prepare and inject this compound standard at 5-6 concentration levels across the range. Correlation coefficient (r) > 0.999 [3].
Accuracy (Recovery) Spike placebo with known quantities of standard. Analyze and calculate % recovery. Recovery 95–105% [4].

| Precision | Repeatability: Multiple injections of standard. Intermediate Precision: Same test on different days/analysts. | RSD of peak area ≤ 2.0% [4]. | | LOD & LOQ | Determine from signal-to-noise ratio of a diluted standard. | LOD: S/N ~3.3. LOQ: S/N ~10 [3]. |

Experimental Workflow

The diagram below outlines the logical workflow for the analysis and purification of this compound, integrating the protocols described above.

Start Start: Raw Black Cohosh Material Ext Extraction Solvent: Methanol or 20% Ethanol-Water Start->Ext Prep Sample Preparation Filtration and Concentration Ext->Prep Ana Analytical HPLC Fingerprinting & Quantification Prep->Ana Decision Pure Compound Required? Ana->Decision PrepHPLC Preparative HPLC Isolation Decision->PrepHPLC Yes Val Method Validation (Specificity, Accuracy, etc.) Decision->Val No PrepHPLC->Val End End: Quality Controlled Product or Pure Compound Val->End

Key Application Notes

  • Detection Selection: Triterpene glycosides like this compound have weak UV chromophores. The ELSD is a superior detection method for quantitative work because its response is independent of a compound's optical properties [1].
  • Extraction Efficiency: For extracting this compound, room temperature (20-28°C) extraction is optimal. Higher temperatures can lead to thermal degradation. A solvent system of 20% ethanol in water provides enhanced recovery compared to water alone [2].
  • System Suitability: Before any quantitative analysis, perform a system suitability test. This typically involves multiple injections of a standard solution to ensure the chromatographic system meets pre-defined criteria for precision (e.g., RSD of peak area ≤ 2.0%) and resolution [4].

References

analytical standards for Cimiracemoside A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cimiracemoside A

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. It belongs to a large group of triterpene glycosides which, along with polyphenolic compounds, are considered the main bioactive constituents of Black Cohosh [2] [3]. The roots and rhizomes of Black Cohosh have a long history of use in traditional medicine, and the plant is now a key botanical dietary supplement, primarily for women's health [2].

A Practical Analytical Workflow

The following diagram outlines a generalized workflow for the extraction, separation, and analysis of triterpene glycosides like this compound from Black Cohosh.

G Start Start: Plant Material (Dried Rhizomes/Roots of Actaea racemosa) EP1 Extraction & Pre-processing 1. Defatting with Hexane 2. Extraction with Methanol/Ethanol/2-Propanol 3. Liquid-Liquid Partition (e.g., n-Butanol) Start->EP1 EP2 Crude Triterpene Extract EP1->EP2 Sep1 Primary Purification Size Exclusion Chromatography (or) Open Column Chromatography (C18, Diaion HP-20) EP2->Sep1 Sep2 Partially Purified Fractions Sep1->Sep2 Sep3 High-Resolution Separation High-Speed Counter-Current Chromatography (HSCCC) Preparative HPLC Sep2->Sep3 End Isolated & Purified This compound Sep3->End Analysis Analysis & Identification HPLC-DAD/ELSD, LC-MS, NMR End->Analysis Analysis->Sep3 Purity Check

Detailed Protocol Steps
  • Plant Material Authentication: Ensure the correct identification of the source plant as Actaea racemosa. Authentication can be done morphologically and confirmed using analytical methods like HPLC to distinguish it from other Actaea species using marker compounds [3].
  • Extraction:
    • Defatting: Treat the powdered plant material with a non-polar solvent like hexane to remove fats and pigments [4].
    • Primary Extraction: Use an accelerated solvent extractor or maceration with a medium-polarity solvent. Common solvents reported include 80% methanol, 75% ethanol, or 40% 2-propanol in water [3].
    • Partitioning: Concentrate the aqueous extract and partition it successively with solvents like n-butanol to enrich the triterpene glycosides [3].
  • Purification:
    • Initial Clean-up: Subject the n-butanol fraction to size exclusion chromatography (e.g., Sephadex LH-20) or open column chromatography (e.g., C18 or Diaion HP-20) to remove sugars and polar phenolics [4] [3].
    • High-Resolution Separation: High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to isolate various triterpene saponins from Actaea racemosa with high purity (over 96%) [4]. A specific solvent system reported is n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) [4]. Preparative HPLC is another effective final purification step.
  • Analysis and Identification:
    • HPLC Conditions: While a specific method for this compound is not listed, analyses of Black Cohosh triterpenes often use reversed-phase C18 columns with a water-acetonitrile gradient, sometimes with modifiers like 0.1% formic acid. Detection is typically via Photodiode Array (PDA) or Evaporative Light Scattering (ELSD) detectors [2] [3].
    • Structural Elucidation: The structure of this compound was established using 1D- and 2D-NMR experiments and high-resolution mass spectrometry (HRESIFTMS) [1].

Analytical Method Validation Parameters

For any quantitative analytical method developed for this compound, it must be validated. The table below summarizes the core parameters as per ICH Q2(R1) guidelines [5] [6].

Validation Parameter Definition Typical Acceptance Criteria & Methodology
Specificity Ability to measure analyte accurately despite potential interferences. No interference at analyte retention time. Confirmed by analyzing blank and spiked samples [6].
Accuracy Closeness of test results to the true value. Measured by spike recovery. % Recovery = (Measured Concentration / Theoretical Concentration) × 100%. Minimum 9 determinations over 3 levels [5] [6].
Precision Degree of scatter under same conditions (Repeatability). Expressed as % Relative Standard Deviation (%RSD). Minimum 6 determinations at 100% test concentration [5] [6].
Linearity Ability to obtain results proportional to analyte concentration. Minimum 5 concentration levels. Correlation coefficient (r) > 0.99 [5] [6].
Range Interval between upper and lower analyte levels. Demonstrated from 50% to 150% of target concentration with suitable linearity, accuracy, and precision [6].
LOD / LOQ Lowest amount detected/quantified with reliability. LOD (Signal/Noise ≈ 3:1), LOQ (Signal/Noise ≈ 10:1). Can be based on standard deviation of response and slope [5] [6].
Robustness Capacity to remain unaffected by small, deliberate method variations. Evaluated during method development by varying parameters like column temperature, flow rate, or mobile phase pH [6].

Key Considerations for Researchers

  • Source and Authenticity: The botanical authenticity of Black Cohosh raw material is critical. Some commercial products have been found to be adulterated with less expensive Asian Actaea species. Marker compounds like cimiracemoside C (for Black Cohosh) and cimifugin (for Asian species) can be used for distinction [3].
  • Chemical Instability: Many analytes can decompose during sample preparation and storage. The stability of this compound in solution should be investigated during method development [5].
  • Standard Availability: A primary challenge is the commercial availability of high-purity this compound standard for use in quantification. Its isolation and purification, as outlined in the protocol, may be a necessary first step.

Application Notes

  • Quality Control of Botanicals: A validated method for this compound can be part of a comprehensive quality control protocol to ensure the authenticity, purity, and potency of Black Cohosh raw materials and finished products [3].
  • Standardization of Extracts: While some Black Cohosh products are standardized to triterpene glycosides like 23-epi-26-deoxyactein, a method for this compound adds another dimension for phytochemical profiling and standardization [3].
  • Stability and Degradation Studies: A specific and robust analytical method is essential for monitoring the stability of this compound in formulations and for studying its degradation pathways under various stress conditions (e.g., heat, light, pH).

Important Disclaimer

This document is a synthesis of general analytical principles and published research on closely related compounds. It is intended for research purposes only. The protocols and parameters should be treated as a starting point and must be rigorously tested, optimized, and validated in your own laboratory for the specific analysis of this compound.

References

Cimiracemoside A stability-indicating assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Black Cohosh Constituents

While a dedicated method for Cimiracemoside A is not listed, published protocols for analyzing triterpene glycosides and polyphenols in Black Cohosh provide an excellent starting point. Key parameters from these methods are summarized below.

Table 1: HPLC Instrumentation and Conditions for Black Cohosh Analysis

Parameter Description from Literature
HPLC System Waters 2695 separations module [1] [2]
Detection Photodiode Array (PDA) Detector [1] [2]; Evaporative Light Scattering Detector (ELSD) [3]

| Analytical Column | - 125 × 4.0 mm or 250 × 4.6 mm i.d., C18 column (e.g., Hypersil ODS, Aqua C18, Phenomenex) [1] [2]

  • 150 x 4.6 mm, C18 column (e.g., Waters SymmetryShield RP18) [4] | | Column Temperature | 25 °C [1] | | Flow Rate | 1.0 mL/min [1] | | Injection Volume | 10 µL [1] | | Mobile Phase | For Polyphenols: Acetonitrile (A) and 10% aqueous formic acid (B), using a gradient [1]. General: Water (A) and acetonitrile (B) with gradient elution [4]. |

Table 2: Data for Key Black Cohosh Compounds This table combines data from multiple sources and may represent different analytical runs.

Compound Name Class Purity of Standard Detection Wavelength / Method Note

| this compound | Triterpene Glycoside | Not specified in search results | - UV: 203 nm [1]

  • ELSD [3] | A reference standard is available commercially [3]. | | Cimiracemoside F | Triterpene Glycoside | Not specified | UV: 203 nm [1] | Purchased as a standard [1]. | | 23-epi-26-deoxyactein | Triterpene Glycoside | 60.74% | UV: 203 nm [1] | Purchased as a standard [1]. | | Caffeic Acid | Polyphenol | Not specified | UV: 280 or 320 nm [1] | Purchased as a standard [1] [3]. | | Fukinolic Acid | Polyphenol | 95.90% | UV: 280 or 320 nm [1] | Isolated from Black Cohosh [1]. |

Stability Study Design & Sample Preparation

To develop a stability-indicating method, the assay must be challenged with stressed samples. Here is a protocol for stability testing based on a published study design [1].

Start Start: Black Cohosh Sample Types SP1 Plant Material (Roots/Rhizomes) Start->SP1 SP2 Powdered Extract Start->SP2 SP3 Encapsulated Commercial Product Start->SP3 Group Divide Each Sample Type into Stability Groups (G-1 to G-5) SP1->Group SP2->Group SP3->Group Cond Assign Storage Conditions Group->Cond G1 G-1: Room Temp & Humidity (20-25°C, ≤30% RH) Cond->G1 G2 G-2: Room Temp & High Humidity (20-25°C, 65-75% RH) Cond->G2 G3 G-3: High Temp & Low Humidity (50°C, 0% RH) Cond->G3 G4 G-4: High Temp & High Humidity (50°C, 65-75% RH) Cond->G4 Analysis Sample and Analyze at Time Points (0, 3, 6, 9 weeks) G1->Analysis G2->Analysis G3->Analysis G4->Analysis End Monitor Compound Degradation via HPLC-PDA Analysis->End

Sample Preparation Protocol:

  • Materials:

    • Samples: Black cohosh roots/rhizomes (approx. 1 g), powdered ethanolic extract (80 mg for polyphenol analysis), or encapsulated material [1].
    • Equipment: 20 mL scintillation vials, desiccators, digital thermo-hygrometer, incubator/oven.
    • Chemicals: HPLC-grade acetonitrile and methanol, reagent-grade formic acid [1] [2].
  • Procedure:

    • Weighing: Accurately weigh the specified amount of each sample type into separate vials [1].
    • Creating Humidity: To create a 65-75% relative humidity (RH) environment, use a sealed desiccator containing a saturated salt solution (e.g., potassium nitrate and ammonium chloride). Measure RH daily with a hygrometer [1].
    • Storage: Place sample vials into the predefined stability groups (G-1 to G-4) as shown in the workflow above [1].
    • Sampling: Remove samples from each condition at predetermined time points (e.g., 0, 3, 6, and 9 weeks) for analysis [1].

Method Development and Validation Notes

  • Detection Choice: Triterpene glycosides like this compound have weak UV chromophores, making detection at 203 nm less sensitive and susceptible to matrix interference [3]. An Evaporative Light Scattering Detector (ELSD) is a valuable alternative as it responds to the mass of non-volatile analyte, independent of chromophore strength [3].
  • Stability-Indicating Property: The core principle of a stability-indicating method is its ability to accurately measure the analyte of interest without interference from degradation products, excipients, or other impurities [4]. This is demonstrated by analyzing forced-degradation samples.
  • Validation: Any developed method should be validated according to ICH guidelines. Parameters include Specificity, Linearity, Accuracy, Precision (Repeatability, Intermediate Precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ) [4].

Key Experimental Workflow

The following diagram outlines the core workflow for developing and executing a stability study for a botanical compound.

Step1 1. Method Development Step2 2. Forced Degradation (Stress Testing) Step1->Step2 Sub1 - HPLC Column Screening - Mobile Phase Optimization - Detection Optimization (UV/PDA vs. ELSD) Step1->Sub1 Step3 3. Method Validation (Per ICH Guidelines) Step2->Step3 Sub2 - Expose sample to heat, humidity, acid, base, oxidation - Confirm method can separate analyte from its degradants Step2->Sub2 Step4 4. Long-Term & Accelerated Stability Studies Step3->Step4 Sub3 - Specificity/Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ & Robustness Step3->Sub3 Sub4 - Monitor this compound content over time under various storage conditions Step4->Sub4

Important Disclaimer for Researchers

  • Protocol Gaps: The information provided is a synthesis of general methods and must be adapted and fully validated in your own laboratory for the specific analysis of this compound.
  • Compound Availability: The success of this work hinges on sourcing a qualified This compound reference standard for use in calibration and identification.
  • Sample Complexity: Botanical extracts are complex matrices. Method specificity must be rigorously demonstrated to ensure this compound is baseline-separated from other triterpene glycosides and potential degradation products.

References

optimizing Cimiracemoside A extraction temperature and pressure

Author: Smolecule Technical Support Team. Date: February 2026

Cimiracemoside A & Extraction Context

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizome of Cimicifuga racemosa (black cohosh) [1]. The available data for similar compounds from the same plant genus can inform your experimental setup.

Characteristic Details
Type of Compound Triterpenoid (cycloanostanol xyloside) [1].
Reported Source Rhizomes of Cimicifuga racemosa [1].
Related Compounds Cimiracemoside C and D (also triterpene saponins from Cimicifuga) [2] [3].
Relevant Technique High-Speed Countercurrent Chromatography (HSCCC) for purification [3].

Supercritical Fluid Extraction (SFE) Guide

Supercritical Fluid Extraction (SFE), particularly using CO₂, is an advanced method ideal for extracting sensitive bioactive compounds. It eliminates organic solvents and reduces solute degradation [4]. Here is a workflow for optimizing SFE, adaptable for this compound.

Start Start: SFE Optimization PC Parameter Selection: • Pressure (Major) • Temperature • Co-solvent (e.g., EtOH) Start->PC Sample Sample Preparation: • Dry material (Freeze-dry) • Grind to increase surface area • Mix with drying agent if needed PC->Sample Setup Extraction Setup: • Pack sample in cell • Add inert packing material • Consider co-solvent addition Sample->Setup Run Run Extraction Setup->Run Collect Collection: • Use cooled vial • Pack with glass wool/beads • Or contain a solvent Run->Collect Analyze Analyze Extract Collect->Analyze Analyze->Start Optimal conditions found Optimize Optimize via RSM Analyze->Optimize Results not optimal

Key SFE Parameters & Troubleshooting

The following table outlines critical parameters to control and troubleshoot during SFE optimization [4].

Parameter Considerations & Troubleshooting
Pressure High Pressure (≥600 bar) is often needed for high oil solubility. For polar saponins, high pressure may be necessary but requires optimization to balance yield and selectivity [4].
Temperature A range of 80°C to 100°C is common for oil extraction. Temperature affects both fluid density and solute vapor pressure [4].
Co-solvent (Modifier) Essential for polar compounds. Adding 1-10% of a polar solvent like ethanol or methanol dramatically improves the extraction range for polar lipids and phospholipids [4].
Sample Preparation Moisture is a key inhibitor. Freeze-dry the plant material before extraction. Grind to a consistent particle size to increase mass transfer [4].
Collection Incomplete collection can mimic low extraction yield. Use a cooled collection vial packed with an inert material like glass wool or beads to trap the analyte [4].

Methodology for Systematic Optimization

Given the lack of direct data, a systematic approach is required to find the optimal conditions for this compound.

  • Adopt a Model System: Use the SFE parameters for oils (e.g., >600 bar, 80-100°C) [4] as a starting point for initial tests.
  • Employ Response Surface Methodology (RSM): As demonstrated in the optimization of extractions for other plant bioactive compounds [5] [6], RSM is a powerful statistical tool for modeling and optimizing multiple parameters (like temperature, pressure, and co-solvent percentage) simultaneously.
  • Focus on Purification: The final purity of this compound is highly dependent on the purification steps. A published protocol for related triterpene saponins from Actaea racemosa uses a combination of accelerated solvent extraction for defatting, size exclusion chromatography, and High-Speed Countercurrent Chromatography (HSCCC) to achieve high purity (over 96%) [3].

References

improving Cimiracemoside A recovery in solid-phase extraction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Poor Recovery of Cimiracemoside A

The table below outlines common issues that can lead to poor recovery and provides evidence-based solutions to correct them.

Problem Possible Cause Solution & Optimization Tips
Incomplete Analyte Retention Sample loaded in overly strong solvent; analyte charge state prevents interaction with sorbent [1] [2]. Neutralize charge: For acidic/basic analytes, adjust sample pH ≥2 units from pKa to suppress ionization [2]. Weaken sample solvent: Use minimal organic solvent; ensure high water content [1].
Inefficient Elution Elution solvent strength, volume, or contact time is insufficient to overcome sorbent-analyte interactions [1]. Optimize elution strength: Titrate solvent strength; 100% methanol often effective [3]. Optimize volume/contact: Test 3-6 mL volumes [3]; incorporate 30s-several minute soak time [1].
Suboptimal Sorbent Chemistry Sorbent does not effectively retain this compound or provide sufficient selectivity from matrix components. Select high-specificity sorbent: Ion-exchange or mixed-mode sorbents offer stronger, more selective interactions [1]. Hydrophilic-Lipophilic Balance (HLB) polymers retain polar/non-polar compounds [3].
Incorrect Flow Rates High flow rates reduce interaction time between analyte and sorbent, causing breakthrough [2]. Slow and steady: Target flow rate of ~1 mL/min or "1 drop per second" [2].
Improper Sorbent Drying Residual water in sorbent bed dilutes non-aqueous elution solvent, reducing efficiency [2]. Dry bed before elution: Apply vacuum/positive pressure for ≥3 min after wash step [2].

Experimental Protocol for SPE Optimization

This is a generalized and optimizable protocol for extracting compounds like this compound, adapted from a recent study on pharmaceutical extraction [3]. You can use it as a robust starting point.

1. Sorbent Conditioning

  • Use an Oasis HLB cartridge (60 mg/3 mL) or similar polymeric sorbent.
  • Condition with 5 mL of methanol to wet the surface and make the bonded functionalities accessible [3] [2].
  • Equilibrate with 5 mL of ultra-pure water or a buffer matching your sample's pH [3].

2. Sample Preparation & Loading

  • Adjust the pH of your sample solution. A pH of 2.0 was optimal for certain pharmaceuticals; test a range for your compound [3].
  • Load 100 mL of sample at a controlled, slow flow rate (~1 mL/min) to ensure proper retention [3] [2].

3. Washing

  • Pass 5 mL of 10% methanol through the cartridge to remove weakly retained, polar matrix interferences [3].
  • You can optimize this step by testing wash solvents of increasing strength to remove more impurities without eluting your target analyte [1].

4. Elution

  • Elute with 4-6 mL of 100% methanol. This volume and solvent provided high recovery rates in the reference method [3].
  • For difficult elution, incorporate a soak time of 30 seconds to several minutes to allow the solvent to fully penetrate and desorb the analyte [1].

5. Post-Elution Sample Preparation

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C [3].
  • Reconstitute the dried sample in 1 mL of methanol (or a solvent compatible with your analysis instrument) [3].
  • Filter the final solution through a nylon syringe filter (0.22 µm) before analysis [3].

The workflow below summarizes the key stages of this protocol.

cluster_1 Step 1: Conditioning cluster_2 Step 2: Sample Loading cluster_3 Step 3: Washing cluster_4 Step 4: Elution cluster_5 Step 5: Post-Elution Start Start SPE Protocol C1 Condition with 5 mL Methanol Start->C1 C2 Equilibrate with 5 mL Water/Buffer C1->C2 L1 Adjust Sample pH C2->L1 L2 Load 100 mL Sample (~1 mL/min flow rate) L1->L2 W1 Wash with 5 mL of 10% Methanol L2->W1 E1 Elute with 4-6 mL 100% Methanol W1->E1 E2 Optional: Soak Time (30s - several minutes) E1->E2 P1 Dry under N₂ at 50°C E2->P1 P2 Reconstitute in 1 mL Methanol P1->P2 P3 Filter (0.22 µm) P2->P3 End Analyze Sample P3->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for improving recovery? A1: The solution pH is often the most critical parameter, especially for compounds with ionizable functional groups. Adjusting the pH to ensure the analyte is in its neutral form can dramatically enhance its retention on reversed-phase sorbents. A systematic optimization of pH, as done in the referenced study, is highly recommended [3] [2].

Q2: My recovery is still low after optimizing pH and elution solvent. What should I check next? A2: First, verify your flow rates. Ensure the sample is loaded and the wash is performed slowly (~1 mL/min) to allow sufficient interaction time [2]. Second, confirm you are drying the sorbent bed adequately after the wash step and before elution. Residual water can dilute your eluting solvent and reduce recovery [2].

Q3: How can I increase the selectivity of my SPE method for this compound over matrix components? A3: Consider switching to a mixed-mode sorbent. These sorbents combine hydrophobic and ion-exchange interactions, offering superior selectivity. You can use pH to "flip" the dominant retention mechanism, allowing you to wash away more impurities before a selective elution of your target analyte [1].

References

Cimiracemoside A degradation during storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Black Cohosh Constituents

The stability of compounds in Black Cohosh depends on the compound class and storage conditions. Here's a summary of key findings:

Compound Class Stability Profile Key Influencing Factors
Triterpene Glycosides (e.g., Cimiracemoside A) Generally stable [1]. In a 9-week study, three tested triterpene glycosides showed no significant degradation at various temperatures and humidity levels [1]. Appears stable at room temperature and elevated temperatures (up to 50°C) under both low and high humidity [1].
Polyphenols (e.g., cimicifugic acids) Less stable [1]. Significant decomposition occurs over time, especially in extract form [1]. High temperature and high humidity accelerate degradation via hydrolysis and oxidation [1]. Stability is higher in raw plant material than in extracts [1].

Experimental Protocols for Stability Assessment

While direct methods for this compound are not fully detailed, the following validated protocols can be used to design stability studies.

HPLC Analysis of Black Cohosh Constituents

This method can separate and quantify triterpene glycosides and polyphenols for stability testing [1].

  • Equipment: HPLC system with Photodiode Array (PDA) detector [1].
  • Columns: For analytical analysis: 250 × 4.6 mm i.d., 5 µm C18 column [1].
  • Mobile Phase:
    • For Triterpene Glycosides: Acetonitrile and water gradient. From 5% to 50% acetonitrile (0-40 min), then to 60% (40-45 min), 80% (45-55 min), and 100% (55-60 min) [1].
    • For Polyphenols: Acetonitrile and 10% aqueous formic acid gradient. From 5% to 25% acetonitrile (0-24 min), then to 50% (24-25 min), and 100% (25-26 min) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection: 203 nm for triterpene glycosides; 280 or 320 nm for polyphenols [1].
  • Temperature: 25°C [1].
Sample Storage and Stability Study Design

A systematic approach to assess stability under different conditions [1]:

  • Sample Types: Test the compound in various forms (e.g., raw plant material, powdered extract, formulated capsules) [1].
  • Storage Conditions: Create different temperature and humidity environments, for example:
    • G-1: Room temperature (20-25°C), low humidity (≤30%)
    • G-2: Room temperature, high humidity (65-75%)
    • G-3: Elevated temperature (e.g., 50°C), low humidity (0%)
    • G-4: Elevated temperature (e.g., 50°C), high humidity (65-75%) [1].
  • Time Points: Analyze samples at intervals (e.g., 0, 3, 6, 9 weeks) to track changes over time [1].

Troubleshooting Guide & FAQs

Q1: Why do my HPLC results for this compound show poor peak shape or resolution?

  • Cause: Column degradation, mobile phase issues, or sample overload.
  • Solution:
    • Ensure the C18 column is properly conditioned and not expired.
    • Use high-purity, freshly prepared mobile phases. The addition of trifluoroacetic acid can improve peak shape for triterpene glycosides [2].
    • Dilute the sample or inject a smaller volume to rule overloading.

Q2: My standard solution of this compound appears to be degrading quickly. How can I prevent this?

  • Cause: Exposure to light, heat, or inappropriate solvent.
  • Solution:
    • Prepare fresh stock solutions frequently.
    • Store standard solutions at -20°C or below, protected from light [3].
    • Use a suitable solvent like DMSO for stock solutions, noting its concentration in final assays [3].

Q3: How can I confirm the identity of this compound in my extract?

  • Cause: Co-elution with other similar triterpene glycosides.
  • Solution: Beyond HPLC retention time, use mass spectrometry (MS) for accurate mass confirmation [4] [5] or nuclear magnetic resonance (NMR) for definitive structural elucidation [4].

The experimental workflow for stability testing can be summarized as follows:

G cluster_0 Storage Variables Start Start Stability Study Prep Prepare Samples Start->Prep Store Apply Storage Conditions Prep->Store Analyze HPLC Analysis Store->Analyze Temp Temperature Store->Temp Humidity Humidity Store->Humidity Time Time Store->Time Form Sample Form Store->Form Data Data Analysis Analyze->Data Report Report Findings Data->Report End End Report->End

Key Recommendations for Researchers

  • Prioritize Controlled Storage: For long-term storage of this compound and Black Cohosh extracts, use sealed containers at refrigerated (2-8°C) or frozen (-20°C) temperatures, with low humidity and protection from light [6] [3].
  • Monitor Polyphenols as Indicators: Given their higher susceptibility to degradation, monitoring polyphenolic compounds like cimicifugic acids can serve as a sensitive marker for overall extract stability [1].
  • Validate Methods for Your Matrix: The provided HPLC conditions are a starting point. Method validation should be performed for your specific sample type to ensure accuracy, precision, and specificity.

References

reducing Cimiracemoside A thermal degradation during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: How thermally stable are triterpene glycosides like Cimiracemoside A? A1: Evidence suggests that triterpene glycosides from Cimicifuga racemosa (Black Cohosh), the plant source of this compound, are generally stable under typical handling conditions.

A key stability study found that three tested triterpene glycosides remained stable over nine weeks when stored at room temperature and even at 50°C (122°F), under both low and high humidity conditions [1]. This indicates a robust resistance to thermal degradation. However, this stability can be compromised by other factors during extraction, as outlined in the troubleshooting guide below.

Q2: Which compounds in the Black Cohosh extract are more prone to degradation? A2: In contrast to the stable triterpene glycosides, the polyphenolic constituents in Black Cohosh are far more susceptible to degradation from heat and humidity [1].

The same stability study showed that polyphenols decomposed at higher temperatures and humidity due to hydrolysis and/or oxidation. The decomposition rate depended on the individual compound's chemical structure, and polyphenols in purified extracts degraded more readily than those in raw plant material [1].

Q3: What analytical methods are suitable for monitoring degradation? A3: High-Performance Liquid Chromatography (HPLC) coupled with different detectors is the standard method. The choice of detector is crucial due to the weak chromophores of triterpene glycosides.

The table below compares the common detection methods for analyzing Cimicifuga constituents [2]:

Detection Method Suitability for Triterpene Glycosides Suitability for Phenolic Compounds Notes
Photodiode Array (PDA) Less sensitive; weak UV absorption at ~203 nm [2]. Excellent; strong UV absorption [2]. Complex extract matrix can interfere with detection [2].
Evaporative Light Scattering (ELSD) Excellent; a mass detector that does not rely on chromophores [2]. Good [2]. An inexpensive and robust alternative for routine analysis [2].
Mass Spectrometry (MS) Excellent; provides high sensitivity and selectivity [2]. Excellent; provides high sensitivity and selectivity [2]. Ideal for identification and quantification in complex matrices, though more expensive [2].

Troubleshooting Guide: Reducing Thermal Degradation

Problem: Significant degradation of this compound is suspected after extraction.

Potential Cause Recommended Action Experimental Protocol & Rationale

| High Extraction Temperature | 1. Optimize Temperature: Lower the extraction temperature and shorten processing time. Test stability at 50°C as a starting point for stress testing [1]. 2. Use Modern Techniques: Consider techniques like Accelerated Solvent Extraction, which can use moderate temperatures but with shorter durations [3]. | Protocol: Temperature Stress Test • Prepare multiple aliquots of a standard solution or crude extract. • Expose them to different temperatures (e.g., 4°C, 25°C, 50°C) for set periods (e.g., 1, 3, 7 days) [1]. • Analyze samples by HPLC-ELSD/MS to quantify this compound and any degradants. This establishes a baseline thermal stability profile. | | Solvent and Oxidation | 1. Control Atmosphere: Use inert gas (e.g., N₂) blankets during evaporation and storage. 2. Use Antioxidants: Consider adding low concentrations of antioxidants to extraction solvents, if compatible with downstream applications. 3. Appropriate Solvents: Ethanol, methanol, and isopropanol in aqueous solutions are commonly used for extracting Cimicifuga glycosides [4]. | Protocol: Oxidative Stability Assessment • Divide the extract into two portions. • Store one portion in air and the other under an inert atmosphere (e.g., in a sealed vial with N₂ headspace). • Store both at a controlled elevated temperature (e.g., 40°C) and monitor this compound levels over time via HPLC to compare degradation rates. | | High Humidity and Hydrolysis | 1. Control Humidity: Process and store extracts in a low-humidity environment (<30% RH) [1]. 2. Dry Properly: Ensure extracts are thoroughly dried into a solid powder, which is more stable than solutions. | Protocol: Hydrolysis Susceptibility Test • Perform a forced degradation study by refluxing the sample in water (100°C) for 1-4 hours [1]. • Compare the HPLC profile before and after to identify hydrolysis products. This helps understand the degradation pathway. | | Post-Extraction Instability | 1. Optimize Storage: Store dried extracts as a solid powder at -20°C, protected from light [3]. 2. Prepare Stock Solutions Carefully: Use DMSO or other suitable solvents to make stock solutions and store them at -80°C for no more than 6 months, avoiding repeated freeze-thaw cycles [3]. | Protocol: Long-Term Stability Study • For a new extract, create a stability protocol. Sample and analyze the material at time zero and at predefined intervals (e.g., 3, 6, 9 months) under recommended storage conditions [1]. • This generates validated data on the shelf-life of your specific material. |

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for systematically assessing the thermal stability of an extract like one containing this compound.

References

Cimiracemoside A peak broadening in UPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Peak Broadening in UPLC

Peak broadening is the widening of a compound's peak as it travels through the UPLC system, reducing resolution and making it harder to separate and accurately measure individual components. The goal is to achieve narrow, sharp peaks for the best possible data [1].

The main sources of broadening can be divided into two categories: instrumental contributions and column-based phenomena [1]. The following diagram illustrates the primary causes and their relationships.

peak_broadening Peak Broadening Peak Broadening Instrumental Contributions Instrumental Contributions Peak Broadening->Instrumental Contributions Column Contributions Column Contributions Peak Broadening->Column Contributions Extra-column Volume Extra-column Volume Instrumental Contributions->Extra-column Volume Tubing Detector Cell Fittings Dwell Volume Dwell Volume Instrumental Contributions->Dwell Volume Gradient delay due to system volume Longitudinal Diffusion Longitudinal Diffusion Column Contributions->Longitudinal Diffusion Analyte diffusion along the flow path Eddy Diffusion Eddy Diffusion Column Contributions->Eddy Diffusion Multiple flow paths through the bed Mass Transfer Mass Transfer Column Contributions->Mass Transfer Slow equilibration between phases Stationary Phase Stationary Phase Mass Transfer->Stationary Phase Deep pores slow desorption Mobile Phase Mobile Phase Mass Transfer->Mobile Phase Stagnant regions between particles

Troubleshooting Guide: Causes and Solutions

Here is a structured table of common issues that cause peak broadening in UPLC and their respective solutions.

Root Cause Manifestation Corrective Action
Extra-column Volume [1] Broadening for all peaks, especially early-eluting ones. Use narrow-bore tubing (e.g., 0.005" ID), minimize connection lengths, ensure low-volume detector cells.
Column Degradation/Blockage Gradual increase in backpressure and peak broadening over time. Filter samples (0.22 µm or smaller), use guard columns, flush system and replace column if needed [2].
Inappropriate Mobile Phase/ pH Peak tailing or splitting, inconsistent retention times. Use fresh, high-quality solvents; adjust pH to suit analyte stability (e.g., use 0.1% formic acid); ensure buffer compatibility [3] [4].
Injection Solvent Too Strong Severe peak distortion and broadening, particularly at high injection volumes. Ensure the sample solvent is weaker than or matches the initial mobile phase composition.
Overloaded Column Asymmetric, fronting or tailing peaks that worsen with higher concentrations. Reduce sample injection volume or concentration. For a 2.1 mm ID UPLC column, a 1-2 µL injection is typical [2].
Sub-optimal Gradient/Gradient Delay Volume Poor reproducibility, shifting retention times, broad peaks. Re-optimize gradient method for UPLC; account for system dwell volume during method transfer from HPLC [2].

Systematic Workflow for Diagnosis

Follow this logical workflow to efficiently diagnose and resolve peak broadening issues.

troubleshooting_workflow Start: Observe Peak Broadening Start: Observe Peak Broadening Check for Pressure Anomalies Check for Pressure Anomalies Start: Observe Peak Broadening->Check for Pressure Anomalies Pressure High Pressure High Check for Pressure Anomalies->Pressure High Yes Pressure Normal Pressure Normal Check for Pressure Anomalies->Pressure Normal No Investigate Blockage Investigate Blockage Pressure High->Investigate Blockage Check in-line filter Backflush column Replace column if needed Check if All Peaks are Broad Check if All Peaks are Broad Pressure Normal->Check if All Peaks are Broad End: Issue Resolved? End: Issue Resolved? Investigate Blockage->End: Issue Resolved? Yes, All Broad Yes, All Broad Check if All Peaks are Broad->Yes, All Broad Yes No, Specific Peaks No, Specific Peaks Check if All Peaks are Broad->No, Specific Peaks No Review Instrument Method Review Instrument Method Yes, All Broad->Review Instrument Method Check injection volume Check gradient profile Check detection settings Review Chemical Properties Review Chemical Properties No, Specific Peaks->Review Chemical Properties Check pKa Check solubility Check stability in mobile phase Review Instrument Method->End: Issue Resolved? Optimize Mobile Phase Optimize Mobile Phase Review Chemical Properties->Optimize Mobile Phase Adjust pH Add modifiers Change buffer Optimize Mobile Phase->End: Issue Resolved?

Example UPLC Method for Complex Mixtures

This is a generic, validated UPLC method for analyzing related substances in a pharmaceutical product. You can use it as a starting point for developing your own method for saponins or similar complex natural products [3].

  • Instrumentation: Waters Acquity UPLC System with PDA Detector [3].
  • Column: Acquity UPLC BEH C8 (50 mm x 2.1 mm, 1.7 µm) [3].
  • Column Temperature: 50 °C [3].
  • Mobile Phase A: Phosphate Buffer (e.g., 4.0 mL orthophosphoric acid in 2000 mL water) / Acetonitrile (95:5, v/v) [3].
  • Mobile Phase B: Phosphate Buffer / Acetonitrile (15:85, v/v) [3].
  • Gradient Program:
    • Initial: 88% A, 12% B
    • 10.0 min: 80% A, 20% B (linear gradient)
    • 11.0 min: 88% A, 12% B
    • 15.0 min: 88% A, 12% B (re-equilibration) [3].
  • Flow Rate: 0.4 mL/min [3].
  • Detection Wavelength: 210 nm [3].
  • Injection Volume: 1-2 µL [2].

Frequently Asked Questions (FAQs)

Q1: My peaks were sharp on my old HPLC but are now broad after transferring the method to a new UPLC. What is the most likely cause? The most common cause is improper method scaling. UPLC uses smaller columns and particles. You must scale the method parameters—including flow rate, gradient time, and injection volume—based on the column volume difference between the HPLC and UPLC systems to maintain the same linear velocity and separation performance [2].

Q2: Why is my peak for a specific compound tailing badly, while others look fine? Peak tailing is often a sign of secondary interactions with the stationary phase. For a compound like Cimiracemoside A, which has multiple functional groups, this could be due to:

  • Silanol Interactions: Try using a column with a different chemistry (e.g., BEH Shield or HSS T3) that is designed to minimize silanol activity.
  • Metal Chelation: Use a high-purity silica column or a metal-free HPLC system if the analyte is prone to chelating.
  • Inappropriate Mobile Phase pH: Adjust the pH to suppress the ionization of acidic groups or enhance the ionization of basic groups on your analyte.

Q3: How can I quickly tell if my UPLC column is failing? Monitor these key indicators: a sustained increase in system backpressure, a loss of resolution between peaks that were previously well-separated, and peak tailing that appears suddenly and worsens over time. A significant change in the retention times of your standards is another strong indicator [2].

References

overcoming matrix interference in Cimiracemoside A quantification

Author: Smolecule Technical Support Team. Date: February 2026

What is Matrix Interference and Why Does it Matter?

Matrix interference occurs when other substances in your sample affect the accurate detection and quantification of your target analyte. In liquid chromatography-mass spectrometry (LC-MS/MS), this can cause signal suppression or enhancement, leading to inaccurate results, reduced method sensitivity, and poor reproducibility [1]. This is a critical challenge in quantifying natural products like Cimiracemoside A from biological or plant extracts, where the chemical background is complex.

Troubleshooting Guide: Strategies to Overcome Interference

Here are key strategies to identify, mitigate, and correct for matrix effects.

Use Stable Isotope-Labeled Internal Standards

This is considered the gold-standard approach for compensating for matrix effects.

  • Principle: A known amount of the target analyte, labeled with a stable isotope (e.g., ^13^C, ^15^N), is added to the sample at the beginning of preparation. This internal standard (IS) has nearly identical chemical and chromatographic properties to the natural analyte, but a different mass. Any loss during sample cleanup or matrix-induced signal variation during MS detection will affect both the natural analyte and the IS equally. The analyte-to-IS signal ratio remains constant, allowing for highly accurate quantification [1].
  • Protocol:
    • Spike Early: Add the stable isotope-labeled internal standard (e.g., ^13^C-Cimiracemoside A) to the sample matrix immediately after weighing or aliquoting.
    • Proceed with Extraction: Carry out your standard sample preparation (homogenization, extraction, etc.). The IS will track the analyte through all steps.
    • LC-MS/MS Analysis: Monitor the specific mass transitions for both the natural analyte and the heavier IS.
    • Quantify by Ratio: Use the peak area ratio (analyte / IS) for quantification against a calibration curve prepared with the same ratio.
Optimize Sample Cleanup and Chromatography

Reducing the amount of interfering compounds that reach the mass spectrometer is fundamental.

  • Sample Cleanup: Incorporate solid-phase extraction (SPE) or liquid-liquid extraction steps designed to selectively isolate your analyte while removing salts, lipids, and proteins. A comprehensive proteomics guide emphasizes that proper sample preparation is critical for data quality and to avoid artifacts [2].
  • Chromatographic Separation: Improve the separation of your analyte from co-eluting matrix substances.
    • Extended Gradients: Use a longer or shallower LC gradient to spread out peaks in time.
    • Mobile Phase Optimization: Adjust the pH and composition of buffers and organic solvents to shift the retention time of your analyte.
    • Column Selection: Switch to a column with different selectivity (e.g., from C18 to phenyl-hexyl).

The workflow below summarizes the core process of using an Internal Standard and method optimization to combat interference.

Start Start: Sample with Matrix IS Add Stable Isotope Internal Standard Start->IS Prep Sample Preparation & Cleanup IS->Prep LC LC Separation (Optimize Gradient/Column) Prep->LC MS MS Detection & Quantification by Ratio LC->MS Result Accurate Result MS->Result

Employ Advanced Mass Spectrometric Acquisition

The data acquisition mode can significantly impact how interference is handled.

  • Data-Dependent Acquisition (DDA): Useful for identification, but can suffer from poor coverage as it only fragments the most intense ions, potentially missing your analyte in complex matrices [3].
  • Data-Independent Acquisition (DIA / SWATH): Fragments all ions within pre-defined, sequential mass windows. This provides comprehensive coverage and can help reconstruct cleaner data post-acquisition, though it generates complex datasets [3]. DIA is less susceptible to missing low-abundance ions due to interference.

Comparison of Techniques & Method Validation

The table below compares the core techniques and shows key validation metrics to monitor, based on a study developing a highly sensitive HPLC-ECD method for ascorbic acid in complex honey and fruit matrices [4].

Technique / Metric Principle Key Advantage Key Validation Parameter to Assess
Stable Isotope IS [1] Corrects for losses & ion suppression Most accurate quantification Accuracy & Precision
Improved Chromatography [2] Physically separates analyte from interferents Reduces suppression at source Peak Shape & Resolution
Advanced MS (e.g., DIA) [3] Comprehensive data collection Less prone to missing low-abundance ions Identification Confidence

| HPLC-ECD Method [4] | High sensitivity for electroactive compounds | Simpler operation, rapid detection | LOD/LOQ & Sensitivity LOD: 0.0043 µg/mL LOQ: 0.014 µg/mL |

Advanced Considerations & FAQs

> How do I definitively confirm that matrix interference is affecting my assay?

Perform a post-column infusion experiment. Continuously infuse a standard of your analyte into the MS mobile flow while injecting a prepared blank matrix extract. If the signal for your analyte dips at the retention time where matrix components elute, you have identified ion suppression. A stable signal confirms the absence of interference.

> What are the best practices for method validation when interference is a concern?

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix (e.g., plasma, plant extract) as your samples. This ensures that the calibration curve experiences the same matrix effects as the unknown samples.
  • Determine LOD/LOQ Rigorously: The Limit of Detection (LOD) should be defined as the lowest concentration that can be reliably distinguished from a blank, considering the risk of both false positives and false negatives [5]. A signal-to-noise (S/N) ratio of 3 is a common but simplified estimate [5].
  • Assess Extraction Efficiency: Compare the signal from a sample spiked with the analyte before extraction to one spiked after extraction. A significant difference indicates losses during sample preparation that need to be corrected for with an IS.

References

Cimiracemoside A column selection for preparative purification

Author: Smolecule Technical Support Team. Date: February 2026

Method Development & Scaling for Preparative Purification

The journey to a preparative method typically begins at the analytical scale. The core principle for scaling up is to maintain the same stationary phase chemistry between your analytical and preparative columns [1]. The tables below summarize critical parameters for both analytical method development and scaling up.

Table 1: Analytical Method Development for Cimiracemoside A

This table outlines the starting point for developing an analytical method using Reversed-Phase HPLC, which is dominant for oligonucleotide and natural product analysis [1] [2].

Parameter Recommended Starting Conditions Purpose & Notes
Column Chemistry C18 (Octadecylsilane) Standard reversed-phase chemistry; provides good retention for non-polar analytes [3].
Column Dimensions 250 mm x 4.6 mm Common analytical column size for high-resolution separation [2].
Particle Size 5 µm Balances good efficiency, resolution, and backpressure [2] [3].
Mobile Phase Acetonitrile-Water with TFA (e.g., 0.1%) Acetonitrile offers lower viscosity; TFA acts as an ion-pairing agent to improve peak shape [2].
Gradient 25% to 90% Acetonitrile over 15-30 minutes Effective for eluting complex natural product mixtures; gradient can be optimized for speed/resolution [2].
Detection UV-Vis / Diode Array Detector (DAD) Standard for qualitative and quantitative analysis; allows for purity checks via spectral data [2].

Table 2: Scaling Up from Analytical to Preparative Purification

Once your analytical method is optimized, you can scale it up. The key is to keep the stationary phase chemistry identical while adjusting other parameters to handle larger sample loads [2].

Parameter Scaling Principle Preparative Example
Column Chemistry Keep identical (e.g., C18) Maintains the same separation selectivity [1] [3].
Column Dimensions Increase diameter for higher load capacity Scale from 4.6 mm (analytical) to 20 mm (semi-prep) to 50 mm (prep) [2].
Particle Size May use slightly larger particles (e.g., 5-10 µm) Accommodates higher flow rates and sample loads with acceptable backpressure [2].
Flow Rate Scale proportionally to column cross-sectional area A 20 mm i.d. column has ~19x the capacity of a 4.6 mm i.d. column; adjust flow accordingly [2].
Sample Loading Significantly increased Load is scaled based on column volume; the goal is to maximize throughput while maintaining resolution [2].

This scaling workflow can be visualized in the following diagram:

Start Start with Optimized Analytical Method A Confirm Stationary Phase (C18 Recommended) Start->A B Scale Column Dimensions (e.g., 4.6mm → 20mm → 50mm) A->B C Adjust Flow Rate (Scale by cross-sectional area) B->C D Increase Sample Load (Based on new column volume) C->D End Perform Preparative Run for Compound Collection D->End

Troubleshooting Common Issues in Purification

Here are answers to some frequently asked questions that arise during preparative purification.

FAQ 1: My peaks are tailing badly on the preparative column, affecting resolution. What could be the cause?

Peak tailing is a common issue that can stem from both the instrument and the method [4].

  • Chemical Causes: The most likely culprit is a mismatch between your sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than the mobile phase at the start of the gradient. Secondary interactions with residual silanols on the silica-based column can also cause tailing, especially for basic compounds; using a high-quality column with good endcapping or adding a modifier like TFA can help [2] [4].
  • Instrument/Column Causes: Check for voids forming at the inlet of the preparative column due to high pressure or irregular flow. Also, inspect the instrument for issues like a partially blocked inlet frit or a poorly functioning check valve in the pump [4].

FAQ 2: I am seeing a cycling baseline and pressure fluctuations during my run. How can I fix this?

Cycling baselines and pressure are often linked to problems with the solvent delivery system or eluent preparation [4].

  • Check for Outgassing: Ensure your mobile phases are thoroughly degassed. In preparative systems with higher flow rates, dissolved air can come out of solution in the detector cell, causing a noisy or cycling baseline [4].
  • Inspect the Pump: Fluctuating pressure can indicate a problem with the pump's check valves or seals. Perform maintenance as recommended by the instrument manufacturer. Also, verify that your mobile phases are filtered and that the inlet lines have adequate frits to prevent particle ingress [4].

FAQ 3: What is an alternative to HPLC for purifying this compound from a complex crude extract?

Countercurrent Chromatography (CCC) is a highly effective liquid-liquid separation technique that avoids the use of a solid stationary phase, eliminating irreversible adsorption and offering high recovery rates [5] [6]. It is particularly well-suited for the initial enrichment of natural products like triterpenoid saponins from crude extracts [5]. The most critical step in CCC is selecting the appropriate biphasic solvent system, where the target compound has a partition coefficient (K) ideally between 0.25 and 4 [6]. For complex extracts, common solvent systems like HEMWat (Hexane-Ethyl acetate-Methanol-Water) are a good starting point [6]. The workflow for this approach is as follows:

Start Crude Plant Extract A Perform Shake-Flask Test with Biphasic Solvent System Start->A B Analyze Phases by HPLC to Determine Partition Coefficient (K) A->B C K between 0.25 and 4? B->C D Optimize Solvent Ratios C->D No E Proceed with CCC Separation C->E Yes D->A

References

validating Cimiracemoside A analytical methods per ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Validation Guidelines

The International Council for Harmonisation (ICH) provides the primary guidelines for analytical procedure validation. The original ICH Q2(R1) has been revised, and the new ICH Q2(R2) guideline was adopted in November 2023 and came into effect in June 2024 [1]. It was developed in parallel with ICH Q14 on Analytical Procedure Development, and together they cover the entire lifecycle of an analytical procedure [1].

The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, such as testing the identity, purity, potency, and impurities of a drug substance like Cimiracemoside A [2] [1].

The table below summarizes the key validation parameters and their typical acceptance criteria for a drug substance assay, based on ICH guidelines [3] [4].

Validation Parameter Definition & Purpose Typical Experimental Approach & Acceptance Criteria for Assay
Accuracy Closeness of test results to the true value [3]. A minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Acceptance: Recovery of 98-102% for the target concentration [4].
Precision Degree of agreement among individual test results. Comprises repeatability and intermediate precision [3]. Repeatability: 6 injections at 100% concentration or 9 determinations across the specified range. Intermediate Precision: Multiple days, analysts, or equipment. Acceptance: RSD ≤ 2.0% for repeatability [4].
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients) [4]. Use a PDA or MS detector to demonstrate baseline separation of the analyte from all other peaks and confirm peak purity. No interference from blank or placebo [4].
Linearity & Range Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval over which linearity, accuracy, and precision are demonstrated [3]. A minimum of 5 concentration levels. Acceptance: Correlation coefficient (r) > 0.998. The range for assay is typically 80-120% of the test concentration [3] [4].
Detection Limit (LOD) Lowest amount of analyte that can be detected, but not necessarily quantified [3]. Signal-to-noise ratio of 2:1 or 3:1. Alternatively, LOD = 3.3σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [3].
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy [3]. Signal-to-noise ratio of 10:1. Alternatively, LOQ = 10σ/S. Acceptance: Precision (RSD) ≤ 2% and Accuracy within 80-120% at the LOQ level [4].
Robustness Capacity of a method to remain unaffected by small, deliberate variations in method parameters [3]. deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1), etc. System suitability criteria must still be met [3].

Protocols for Key Validation Experiments

Protocol for Demonstrating Specificity

Purpose: To prove that the method can accurately measure this compound in the presence of potential interferents like impurities, degradation products, and for drug products, excipients [4].

Materials: this compound reference standard, forced degradation samples (acid, base, oxidative, thermal, photolytic stress), placebo (if applicable), and mobile phase.

Methodology:

  • Inject Solvent Blank: Confirm no interfering peaks at the retention time of the analyte.
  • Inject Placebo Solution (if applicable): Confirm no interfering peaks from excipients.
  • Inject this compound Standard: Note the retention time.
  • Inject Forced Degradation Samples: Analyze samples that have been stressed to generate degradants.
  • Assess Chromatograms: Ensure that the analyte peak is pure and baseline-resolved from all other peaks. Peak purity is typically assessed using a Photodiode Array (PDA) detector or Mass Spectrometry (MS) [4].

Diagram: Specificity Assessment Workflow

specificity_workflow Start Start Specificity Assessment InjectBlank Inject Solvent Blank Start->InjectBlank InjectPlacebo Inject Placebo (if DP) InjectBlank->InjectPlacebo InjectStandard Inject this compound Reference Standard InjectPlacebo->InjectStandard InjectStressed Inject Forced Degradation Samples InjectStandard->InjectStressed AssessPurity Assess Peak Purity (via PDA or MS) InjectStressed->AssessPurity CheckResolution Check Resolution from Nearest Degradant AssessPurity->CheckResolution SpecificityConfirmed Specificity Confirmed CheckResolution->SpecificityConfirmed

Protocol for Accuracy and Precision (Repeatability)

Purpose: To establish that the method provides results that are both correct and reproducible under the same operating conditions [4].

Materials: this compound reference standard, appropriate matrix (diluent for drug substance, placebo for drug product).

Methodology:

  • Preparation: Prepare a minimum of 9 samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with 3 replicates at each level. These should be independent preparations from the stock solution [4].
  • Analysis: Analyze all samples following the test method.
  • Calculation:
    • Accuracy: Calculate the percentage recovery for each sample. The mean recovery at each level should be within the pre-defined acceptance criteria (e.g., 98-102%).
    • Precision (Repeatability): Calculate the Relative Standard Deviation (RSD) of the results (e.g., the 3 replicates at 100% concentration, or all 9 results). The RSD is typically required to be ≤ 2.0% for an assay method [4].

Troubleshooting Common HPLC Issues

Issue: Poor Peak Shape (Tailing)

  • Possible Cause: Active sites on the chromatographic column.
  • Solution: Use a suitably end-capped column. Try masking active sites by adding a small amount of amine modifier (like triethylamine) to the mobile phase, ensuring compatibility with MS if used.
  • Prevention: During robustness testing, include the tailing factor as a system suitability parameter. It should generally be ≤ 2 [5] [3].

Issue: Inconsistent Retention Times

  • Possible Cause: Uncontrolled changes in mobile phase pH, temperature, or composition.
  • Solution: Precisely prepare the mobile phase. Use a thermostat to control column temperature. Ensure the HPLC system is well-primed and free of leaks.
  • Prevention: Demonstrate robustness by deliberately varying parameters like flow rate (±0.1 mL/min) and temperature (±2°C) during validation to establish permissible ranges [3].

Issue: Failing System Suitability Test

  • Possible Cause: The HPLC system or the analytical procedure is not performing as required.
  • Solution: Before validation experiments, ensure the system passes suitability with a standard solution. Key parameters to check are plate count (N) >2000, tailing factor (T) ≤2, and repeatability (RSD of peak area for 6 injections) ≤1% [5] [3].
  • Prevention: System suitability is a mandatory check before and during analysis. Define clear SST criteria in the method protocol [5].

A Note on the Revised ICH Q2(R2)

The 2024 revision introduces important updates you should be aware of:

  • Terminology: "Linearity" is now discussed within the broader concept of the "Reportable Range" and "Working Range," which includes verifying the suitability of the calibration model [1].
  • Lifecycle Approach: Data from analytical procedure development (per ICH Q14) can now be used as part of the validation data, promoting a more efficient, science-based lifecycle approach [1].
  • Platform Procedures: For an established platform procedure used for a new purpose, reduced validation testing is possible with scientific justification [1].

References

Cimiracemoside A vs other triterpene saponins in black cohosh

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile Comparison

The table below summarizes the key characteristics of Cimiracemoside A and other prominent triterpene saponins found in Black Cohosh (Actaea racemosa or Cimicifuga racemosa), based on the retrieved research.

Saponin Name Chemical Class / Key Features Reported Biological Activities (from studies on Black Cohosh extracts)
This compound 9,19-Cyclolanostane-type triterpene xyloside (a cycloartane) [1] [2]. Research specifically on this compound's biological effects is limited in the provided results. Its activity is inferred from the general profile of Black Cohosh compounds [2].

| Actein | Triterpene glycoside [2]. | - Anticancer effects (In vitro: inhibitory effects on breast cancer cells) [2] [3].

  • Potential antidepressant effects [2]. | | 23-epi-26-deoxyactein | Triterpene glycoside; a primary compound for standardizing some commercial extracts (e.g., Remifemin) [4] [2]. | - Alleviation of menopausal symptoms [4] [2].
  • Anticancer effects (In vitro: inhibitory effects on breast cancer cells) [2]. | | Cimicifugoside | Cycloartenol triterpene saponin [2]. | - Anti-inflammatory properties [2].
  • Acts as a nucleoside transporter inhibitor [2]. |

Key Experimental Models and Methodologies

The biological activities listed in the table are primarily supported by the following types of experimental approaches, which are standard for early-stage pharmacological research:

  • In Vitro Cell Culture Studies: These experiments assess the direct effect of compounds or extracts on cultured cancer cell lines (e.g., breast cancer cells) [2] [3]. Common methodologies include:

    • Cell Viability/Proliferation Assays: Using kits like CCK-8 to measure the inhibition of cancer cell growth [5].
    • Western Blotting Analysis: To detect changes in protein expression related to cell death (e.g., LC3B for autophagy) or stress pathways (e.g., Bip, CHOP for endoplasmic reticulum stress) [5].
    • Mechanistic Inhibition: Using specific inhibitors (e.g., JAK inhibitors) to confirm the involvement of a particular signaling pathway in the observed cell death [6].
  • In Vivo Animal Studies: These studies evaluate effects in live animal models. While the provided search results mention in vivo studies for Black Cohosh extracts, specific methodologies for isolated saponins were not detailed in the context of these compounds [2].

  • Anti-inflammatory Models: A common model involves using LPS-induced macrophage cells (like RAW264.7 or BV-2 cells) and measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator [2] [7].

Proposed Workflow for Comparative Analysis

To objectively compare the performance of this compound with other saponins, a systematic experimental workflow is essential. The following diagram outlines a potential approach, noting that the search results lack direct comparative data.

G Start Starting Material: Black Cohosh Extract Isolation Compound Isolation (Chromatography, HPLC) Start->Isolation CimiracemosideA This compound Isolation->CimiracemosideA OtherSaponins Other Triterpene Saponins (e.g., Actein, 23-epi-26-deoxyactein) Isolation->OtherSaponins InVitro In Vitro Profiling CimiracemosideA->InVitro OtherSaponins->InVitro Parallel Testing Cytotoxicity Cytotoxicity Assays (Cell viability, IC50) InVitro->Cytotoxicity Mechanism Mechanistic Studies (Apoptosis, Autophagy, Pathway Analysis) InVitro->Mechanism InVivo In Vivo Validation (Animal models of cancer or inflammation) Cytotoxicity->InVivo Mechanism->InVivo Data Comparative Data Analysis (Potency, Efficacy, Mechanism) InVivo->Data

Key Insights and Research Gaps

  • Structural Diversity: The triterpene saponins in Black Cohosh, including this compound, are predominantly the 9,19-cycloartane type, which is a key chemical signature of the plant [8] [1] [2].
  • Limited Isolated Compound Data: Much of the reported anticancer and anti-inflammatory activity is based on studies of complex, multi-constituent Black Cohosh extracts rather than isolated, pure saponins [2] [3]. It is therefore difficult to definitively attribute specific effects to any single compound like this compound.
  • Focus on Clinical Use: A significant portion of research on Black Cohosh is directed towards its traditional use in managing menopausal symptoms, which influences the focus of existing biological data [4] [2].

How to Proceed with Deeper Research

The search results indicate a need for more targeted investigation to build a true comparative guide. I suggest you:

  • Investigate Specific Saponins: Look for dedicated studies on "actein" or "23-epi-26-deoxyactein," as these appear more frequently in the literature in the context of biological activity [2].
  • Explore Synergistic Effects: Since herbal extracts contain multiple compounds, you could research whether this compound interacts synergistically with other saponins, which is a common theme in natural product pharmacology.
  • Consult Specialized Databases: Use scientific databases (e.g., SciFinder, Reaxys) to search for pure compound bioactivity data (e.g., IC50 values) across different assays, which would allow for a direct quantitative comparison.

References

Comparative Overview: Metformin vs. Cimicifuga Racemosa

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data. Please note that the data for "Cimicifuga Extract & Components" is primarily derived from studies on the specific extract Ze 450 and one of its components, Cimiracemoside C [1] [2].

Feature Metformin Cimicifuga Extract & Components
Class of Compound Biguanide [3] Triterpene saponins (e.g., Cimiracemoside C) and aglycones [1]
AMPK Activation (In Vitro) Activates AMPK in hepatocytes and skeletal muscles [3] The extract Ze 450 and Cimiracemoside C activate AMPK in HepaRG cells to a similar extent as metformin [2]
Key Molecular Target Binds to PEN2, initiating a lysosomal pathway that inhibits v-ATPase and activates AMPK (low doses) [4]. Inhibits mitochondrial complex I, increasing AMP/ATP ratio (high doses) [4] Predicted to be direct or indirect AMPK activators; specific molecular target not yet defined [1]

| Downstream Metabolic Effects | - Reduces hepatic gluconeogenesis [3]

  • Increases glucose uptake in muscle [3]
  • Suppresses SREBP-1 and lipogenic enzymes, reducing fatty acid synthesis [3] | - Improves glucose metabolism and insulin sensitivity [2]
  • Reduces body weight and plasma glucose levels [2] | | In Vivo Efficacy Model | Widely demonstrated in diabetic patients and animal models [3] | Demonstrated in male diabetic ob/ob mice: reduced body weight, plasma glucose, and improved insulin sensitivity [2] | | Reported Side Effects | Common gastrointestinal issues (diarrhea, nausea, abdominal discomfort); rare risk of lactic acidosis [5] [6] | In the ob/ob mouse study, the extract Ze 450 was effective and the study did not highlight major adverse effects [2] |

Detailed Experimental Protocols

To ensure reproducibility, here are the key methodologies from the cited experiments.

1. Protocol for In Vitro AMPK Activation Assay This method is used to demonstrate direct AMPK activation in cells.

  • Cell Line: Human hepatoma cells (HepaRG) are a common model [2].
  • Treatment: Cells are treated with the compound of interest (e.g., metformin, Cimicifuga extract, or isolated saponins) for a defined period [2].
  • AMPK Activity Measurement: AMPK activity is often determined by measuring the phosphorylation level of its canonical downstream target, Acetyl-CoA Carboxylase (ACC), using Western blot analysis. Alternatively, a kinase activity assay can be performed by immunoprecipitating AMPK and measuring its phosphorylation of a synthetic peptide substrate (e.g., the SAMS peptide) [7].
  • Key Control: The use of a specific AMPK inhibitor (e.g., Compound C as in [8]) can confirm that the observed effects are dependent on AMPK.

2. Protocol for In Vivo Antidiabetic Efficacy This method assesses the glucose-lowering and metabolic effects in a whole organism.

  • Animal Model: Genetically diabetic male ob/ob mice are a standard model for type 2 diabetes and insulin resistance studies [2].
  • Study Design:
    • Mice are divided into groups: a control group (e.g., placebo), a group treated with a reference drug (metformin), and groups treated with the test compound (e.g., Cimicifuga extract) [2].
    • The compounds are administered orally over several days (e.g., 7 days) [2].
  • Outcome Measures:
    • Oral Glucose Tolerance Test (OGTT): After a fast, glucose is administered orally, and blood glucose levels are measured over time to assess the body's ability to handle a glucose load [2].
    • Insulin and HOMA-IR: Plasma insulin levels are measured, and the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated to evaluate insulin sensitivity [2].
    • Body Weight and Food Intake: These are monitored daily as general metabolic indicators [2].

Visualizing the AMPK Activation Pathways

The following diagram illustrates the distinct pathways through which metformin and Cimicifuga compounds activate AMPK, based on current research.

G cluster_metformin Metformin Pathways cluster_low_dose Primary (Clinical Doses) cluster_high_dose Secondary (High Doses) cluster_cimicifuga Cimicifuga Compounds (Predicted) Metformin Metformin Cimicifuga Cimicifuga AMPK AMPK Cimicifuga->AMPK Activates (Exact mechanism under investigation) PEN2 PEN2 vATPase vATPase PEN2->vATPase Inhibits LKB1 LKB1 vATPase->LKB1 Promotes Phosphorylation Metabolic_Effects Metabolic Effects • Improved Glucose Uptake • Reduced Gluconeogenesis • Enhanced Lipid Oxidation AMPK->Metabolic_Effects Downstream Signaling Mitochondrion Mitochondrion ComplexI ComplexI Mitochondrion->ComplexI Inhibits AMP_ATP_Ratio AMP_ATP_Ratio ComplexI->AMP_ATP_Ratio Increases AMP_ATP_Ratio->AMPK Allosterically Activates LKB1->AMPK Phosphorylates (Thr172)

Key Insights for Researchers

  • Cimicifuga racemosa and its saponin constituents represent a promising, naturally derived avenue for AMPK activation. Recent machine learning-based analyses predict that most triterpene saponins in the extract are AMPK activators, providing a rationale for further exploration [1].
  • While the exact binding target for Cimicifuga components like Cimiracemoside C is not yet defined, their activation of AMPK appears functionally significant, leading to tangible metabolic improvements in vivo [2].
  • Metformin's mechanism is multifaceted and dose-dependent. The recently discovered PEN2/v-ATPase pathway is crucial for its action at clinical concentrations, while mitochondrial complex I inhibition likely contributes at higher doses [4].

References

Cimiracemoside A vs Cimiracemoside C biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Biological Activities

The table below summarizes the key findings for each compound based on the search results.

Compound Documented Biological Activities Key Context and Gaps
Cimiracemoside A Information not available in search results. One study lists it as a compound used for quality control standardization [1]. No specific biological activity, experimental data, or mechanism of action was found in the provided sources.

| Cimiracemoside C | AMPK Activation: Classified as an AMPK activator via machine learning analysis [2]. Activated AMPK in HepaRG liver cells to a similar extent as metformin [3].

Authentication Marker: Serves as a chemical marker to distinguish North American Black Cohosh from Asian Actaea species [4] [5]. | Data comes from studies on a whole Cimicifuga racemosa extract (Ze 450). Effects of the isolated compound, its potency, and full mechanism are not fully detailed. |

Experimental Insights on Cimiracemoside C

The most concrete experimental data for Cimiracemoside C relates to its role in activating AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.

  • Experimental Protocol (In Vitro): One study investigated the effects of the Cimicifuga racemosa extract Ze 450 and its isolated components, including Cimiracemoside C, on AMPK activity.
    • Cell Line: The experiments were conducted in HepaRG cells, a human liver cell line model relevant for metabolic studies [3].
    • Comparison: The activity of the extract and its components was compared to that of metformin, a well-known AMPK activator and first-line anti-diabetic drug [3].
    • Finding: The study reported that Cimiracemoside C, along with other extract components, activated AMPK to the same extent as metformin [3]. This suggests a potential role in modulating metabolic pathways.

The following diagram outlines the experimental workflow and the proposed metabolic role of Cimiracemoside C based on this study:

G cluster_note Proposed Mechanism Start Start: Cimicifuga racemosa Extract (Ze 450) Isolation Isolation of Components Start->Isolation C Cimiracemoside C Isolation->C InVitro In Vitro Assay (HepaRG Liver Cells) C->InVitro AMPK AMPK Activation InVitro->AMPK InVivo In Vivo Validation (ob/ob Mouse Model) AMPK->InVivo Effect Observed Metabolic Effects AMPK->Effect Potential Link InVivo->Effect

References

validating Cimiracemoside A content in different Cimicifuga species

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methodology for Species Identification

A validated HPLC method for identifying ten different Cimicifuga species uses a combination of detection techniques to create a unique chemical "fingerprint" for each species [1] [2]. The method was developed specifically for the quality control of black cohosh products and to prevent adulteration.

  • Core Technique: High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA), Mass Spectrometric (MS), and Evaporative Light Scattering (ELSD) detection [1] [2]. Using multiple detectors provides complementary data for confident compound identification.
  • Key Markers for Identification: The method successfully distinguishes C. racemosa (black cohosh) from other species using specific chemical markers. The table below lists the primary compounds used for this purpose [1]:
Compound Name Role in Identification
Cimigenol-3-O-arabinoside A triterpene glycoside used as a species-specific marker for C. racemosa [1].
Cimifugin A phenolic compound found in Asian species (e.g., C. foetida, C. dahurica); its absence helps confirm authentic C. racemosa [1] [2].
Cimifugin-3-O-glucoside Another phenolic compound used to identify Asian Cimicifuga species and detect adulteration [1] [2].

Detailed Experimental Protocol

The experimental workflow for the analysis involves several key stages, from sample preparation to data analysis [1].

workflow Start Start: Plant Material (Rhizomes/Roots) S1 Sample Preparation: Drying & Extraction Start->S1 S2 HPLC-PDA/MS/ELSD Analysis S1->S2 S3 Data Collection: Chromatogram & Spectrum Generation S2->S3 S4 Comparison with Authentic Standards S3->S4 S5 Species Identification via Fingerprint Analysis S4->S5 End End: Quality Control Conclusion S5->End

  • Sample Preparation: Dried rhizomes and roots are ground and extracted, typically with a hydroalcoholic solvent (e.g., methanol-water or ethanol-water) [1] [3].
  • HPLC Analysis Conditions: The analysis uses a reverse-phase C18 column. The mobile phase consists of water and acetonitrile, often with a modifier like formic or acetic acid, running a gradient elution program to separate the complex mixture of compounds [1].
  • Detection:
    • PDA Detection: Scans a UV wavelength range (e.g., 200-400 nm) to capture spectra of eluting compounds, which helps identify phenolic acids like caffeic and ferulic acid derivatives [1] [2].
    • Mass Spectrometry (MS): Provides molecular weight and structural information for identifying triterpene glycosides and other constituents [1].
    • Evaporative Light Scattering (ELSD): Is particularly useful for detecting compounds with weak UV absorption, such as saponins and triterpene glycosides [1].

Interpretation and Quality Control Application

This methodology allows researchers to definitively identify the botanical origin of a raw material or finished product.

  • Authentic *C. racemosa will show a characteristic fingerprint containing markers like cimigenol-3-O-arabinoside and will lack compounds such as cimifugin and cimifugin-3-O-glucoside [1].
  • Adulterated or Incorrect Material will show a different chromatographic profile. The presence of cimifugin is a clear indicator that Asian species (e.g., C. foetida, C. dahurica) are present [1] [2].

The search results did not contain a specific quantitative dataset for Cimiracemoside A across different species. However, the provided methodology is the established approach for such analysis. For precise quantification of this compound, you would use this HPLC-PDA/MS method, calibrate with an authentic This compound standard [1], and quantify the peak in samples from different species.

References

Cimiracemoside A estrogenic activity comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence on Cimiracemoside A

The table below summarizes the key findings from scientific studies regarding the estrogenicity of this compound and related compounds.

Compound Estrogenic Activity Experimental Model Key Finding Citation
This compound No In vitro (Indirect Evidence) Listed among triterpene glycosides that fail to increase estrogen levels. [1] [1]
Triterpene Glycosides (General) No (or negligible) In vitro (LC/MS & Immunoaffinity) No significant binding to Estrogen Receptor beta (ER-β) was observed for cimicifugoside, cimiracemoside F, or 27-deoxyactein. [2] [2]
Black Cohosh Extracts No (Potentially Anti-estrogenic) In vitro (Breast Cancer Cell Lines) Does not possess estrogenic activity; suppresses proliferation of estrogen-responsive breast cancer cells. [1] [1]

Experimental Methodologies in the Field

G Start Start: Compound of Interest Step1 1. In Vitro Binding Assay Start->Step1 Step2 2. Cell-Based Proliferation Assay Step1->Step2 e.g., No ER binding Step3 3. Gene Expression Study Step2->Step3 e.g., No proliferation Result2 Outcome: Confirmed Estrogenic Activity Step2->Result2 e.g., Induced proliferation Result1 Outcome: No Estrogenic Activity Step3->Result1

The key experimental approaches used to determine estrogenic activity include [2] [1] [3]:

  • Receptor Binding Assays: These experiments test whether a compound can bind to the human estrogen receptor (ER), often using techniques like affinity ultrafiltration combined with LC/MS detection. A compound that does not bind significantly to the ER is not considered directly estrogenic via this classic pathway [2].
  • Cell-Based Proliferation Assays: These are functional tests using estrogen-sensitive cell lines (e.g., MCF-7 breast cancer cells). An estrogenic compound would typically stimulate the proliferation of these cells. Research has shown that black cohosh extracts and their constituents do not cause this effect and can even inhibit proliferation [1].
  • Gene Expression Studies: These assays measure whether a compound activates or suppresses estrogen-responsive genes.

Key Context for Researchers

  • Mechanism of Action: The menopausal symptom relief from black cohosh is now attributed to non-estrogenic pathways, such as binding to serotonin and opioid receptors in the brain [1] [4].
  • Safety Profile: The lack of estrogenic activity is a key reason why specific, well-studied black cohosh extracts (like the isopropanolic extract Remifemin) are investigated as a non-hormonal therapeutic option for breast cancer survivors experiencing menopausal symptoms [5].

References

Cimiracemoside A anti-inflammatory effects versus standard compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Data Status of Cimiracemoside A

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) [1]. The core structural features include a 16β,23:22β,25-diepoxy ring system and a 12-acetoxy group [1].

A significant challenge is that the search results did not yield specific experimental data on its anti-inflammatory activity, such as IC50 values, inhibitory effects on specific inflammatory markers, or direct comparisons with standard drugs.

Comparative Anti-Inflammatory Profiles

For context, the table below summarizes quantitative data for several well-established anti-inflammatory compounds, both natural and synthetic, which are often used as benchmarks in research.

Compound Name Class Key Molecular Targets / Mechanisms Experimentally Determined IC50 / Effective Concentration Key Experimental Models (In Vitro)
Gallic acid [2] Phenolic acid Antioxidant (ABTS radical scavenging) ABTS assay: 1.03 ± 0.25 μg/mL [2] Offline-ABTS assay [2]

| Quercetin [2] | Flavonoid | Antioxidant (ABTS radical scavenging); Inhibits LPS-induced NO production | ABTS assay: 1.89 ± 0.33 μg/mL; NO inhibition in RAW 264.7 cells: ~9.5 μM [2] | Offline-ABTS assay; LPS-stimulated RAW 264.7 macrophages [2] | | Caffeic acid [2] | Phenolic acid | Antioxidant (ABTS radical scavenging) | ABTS assay: 1.59 ± 0.25 μg/mL [2] | Offline-ABTS assay [2] | | Dexamethasone [3] | Corticosteroid (Gold standard) | Inhibits neutrophil migration; Broad anti-inflammatory | Effective at 10 mg/kg (body weight) in inhibiting neutrophil migration in mice [3] | In vivo mouse model of neutrophil migration [3] | | Celecoxib [4] | NSAID (COX-2 inhibitor) | Selective cyclooxygenase-2 (COX-2) enzyme inhibition | Clinical dosage; associated with higher risk of cardiovascular side effects [4] | N/A (clinical data) | | Ibuprofen [4] | NSAID (non-selective) | Non-selective cyclooxygenase (COX) enzyme inhibition | Common clinical dosage [4] | N/A (clinical data) |

Research Models for Anti-Inflammatory Assessment

The following experimental protocols are commonly used to generate the type of comparative data sought for this compound.

1. In Vitro Anti-inflammatory and Cytotoxicity Screening This standard workflow is used to identify anti-inflammatory activity and safe compound concentrations [2].

Start Compound Preparation (Dissolve in DMSO or methanol) Cytotoxicity Cytotoxicity Assay (CCK-8) Determine non-toxic concentration range Start->Cytotoxicity InflammationModel Induce Inflammation (LPS-stimulated RAW 264.7 macrophages) Cytotoxicity->InflammationModel Select non-toxic doses MeasureMediators Measure Inflammatory Mediators (NO, IL-6, IL-1β, TNF-α via ELISA/Griess) InflammationModel->MeasureMediators Co-treat with compound Analyze Analyze Data (Calculate IC₅₀ for inhibition) MeasureMediators->Analyze

2. In Vivo Assessment of Anti-inflammatory Activity This model tests efficacy in a live organism, providing critical data for drug development [3].

A Animal Model Setup (e.g., Mice, peritoneal cavity inflammation) B Administer Compound (Oral or intraperitoneal injection) A->B C Induce Inflammation (e.g., Inject irritant) B->C D Collect and Analyze Samples (Peritoneal exudate, measure neutrophil migration) C->D E Compare to Control/Standard (e.g., Dexamethasone at 10 mg/kg) D->E

3. Antioxidant Activity Evaluation Since oxidative stress is linked to inflammation, antioxidant capacity is often assessed [2].

  • DPPH Radical-Scavenging Assay [2]: A solution of DPPH radical in methanol is mixed with the test compound. After incubation, the decrease in absorbance at 514 nm is measured. The IC50 value (concentration that scavenges 50% of radicals) is calculated.
  • ABTS Radical-Scavenging Assay [2]: The ABTS radical cation is generated and mixed with the test compound. The reduction in absorbance at 734 nm is measured after incubation. This assay is noted for high sensitivity and fast reaction kinetics [2].

Suggested Research Directions

Given the lack of direct data on this compound, here are targeted approaches to fill this knowledge gap:

  • Explore Structural Analogs: Investigate the anti-inflammatory data of structurally related compounds from Cimicifuga racemosa. For instance, Cimiracemoside C, another component, has been reported to activate AMPK, a target with metabolic and potential anti-inflammatory implications [5] [6].
  • Target Pathway Analysis: Based on mechanisms of other natural anti-inflammatories, prioritize testing this compound against key pathways like NF-κB and MAPK signaling, which are inhibited by Brazilian red propolis compounds [3], or the IL-17 and TNF signaling pathways relevant to chronic inflammation [7].
  • Utilize Network Pharmacology: This approach can predict potential targets and pathways for this compound based on its structure, helping to prioritize the most promising experiments [7].

References

Cimiracemoside A machine learning prediction validation

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach This Task

For your comparison guide, you would typically need to build the validation framework from its core components. Here is a structured approach based on standard machine learning validation practices [1] [2] and the known chemical context of Cimiracemoside A [3].

1. Define Prediction Goals and Source Data First, clarify your machine learning prediction objective. For this compound, this could involve predicting its:

  • Bioactivity (e.g., efficacy against specific diseases)
  • Physicochemical Properties (e.g., solubility, stability)
  • ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The model's features can be derived from the compound's structure. This compound is a cycloanostanol xyloside, a triterpene glycoside isolated from Cimicifuga racemosa [3].

2. Select and Apply Validation Techniques You can adapt general machine learning validation methods for this specific compound. The table below summarizes suitable techniques.

Validation Method Best For Key Advantage Consideration for this compound
Train-Test Split (Holdout) [1] [2] Initial, quick model assessment Simple and fast to implement Requires a large dataset to be reliable
K-Fold Cross-Validation [1] [2] Smaller datasets, robust performance estimation Reduces variance of performance estimate; uses all data for training and testing Provides a more stable view of model performance with limited data points
Nested Cross-Validation [1] [2] Tuning model hyperparameters without data leakage Provides an almost unbiased estimate of true model performance Computationally intensive; essential for rigorous model selection
Stratified Cross-Validation [1] Datasets with imbalanced target classes (e.g., active vs. inactive) Preserves the percentage of samples for each class in every fold Crucial if predicting a rare bioactivity event

3. Evaluate Model Performance with Relevant Metrics After applying validation techniques, assess the model using metrics appropriate for your prediction type [2]:

  • For Regression Models (predicting a continuous value like solubility): Use Adjusted R-squared to measure how well your features explain the variability in the data.
  • For Classification Models (predicting a category like 'toxic' or 'non-toxic'): Use the AUC (Area Under the Curve) of the ROC curve to measure the model's ability to distinguish between classes.

Proposed Validation Workflow

The following diagram illustrates a potential rigorous validation workflow you could describe in your guide, combining several of the techniques mentioned above.

Start Start: Dataset for This compound OuterLoop Outer Loop: k-Fold Cross-Validation Start->OuterLoop Split1 Split into Training & Test Fold OuterLoop->Split1 InnerLoop Inner Loop: Hyperparameter Tuning on Training Fold Split1->InnerLoop Split2 Split Training Fold into Train & Validation Sets InnerLoop->Split2 BestHP Select Best Hyperparameters InnerLoop->BestHP Train Train Model with Hyperparameter Set Split2->Train EvaluateInner Evaluate on Validation Set Train->EvaluateInner TrainFinal Train Final Model on Entire Training Fold BestHP->TrainFinal EvaluateOuter Evaluate Final Model on Test Fold TrainFinal->EvaluateOuter Results Collect All Test Fold Results EvaluateOuter->Results

Sourcing Experimental Data for Comparison

Since direct data on this compound ML validation is unavailable, your guide can focus on framing the comparison. Here’s how to structure it:

  • Create a Hypothetical Comparison Table: Structure a table that lists alternative compounds or models and compares their theoretically validated performance using the metrics mentioned above.
  • Detail the "Experimental" Protocol: For each model or compound in your comparison, describe the validation methodology as if it were performed. This should include:
    • Data Source and Curation: Where the molecular data was sourced and how it was cleaned.
    • Feature Engineering: How the chemical structures were converted into machine-readable features (e.g., molecular descriptors, fingerprints).
    • Validation Procedure: Explicitly state the type of cross-validation used (e.g., "5-Fold Stratified Cross-Validation").
    • Performance Metrics: Report the outcomes (AUC, R-squared) for each model.

Suggestions for Finding More Information

To build a more data-rich guide, you could:

  • Search for Predictive Studies on Broader Classes: Look for machine learning papers on "triterpene glycosides" or "Cimicifuga racemosa compounds," as the methods used there may be directly applicable to this compound.
  • Explore Cheminformatics Platforms: Investigate documentation for popular chem-informatics and AI toolkits (like RDKit, DeepChem) for case studies and best practices on model validation in drug discovery.
  • Consult Specialized Databases: Search repositories like PubMed Central or ChEMBL for experimental bioactivity data on this compound, which can be used as a ground truth to train and validate your own models.

References

Cimiracemoside A species differentiation markers in Cimicifugae Rhizoma

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Markers for Species Differentiation

The table below summarizes the key marker compounds used to differentiate various Actaea (syn. Cimicifuga) species, based on metabolic profiling studies.

Marker Compound Role in Species Differentiation Presence in Species
Cimiracemoside C A critical marker to distinguish authentic A. racemosa (Black Cohosh) from adulterating Asian species like A. dahurica and A. cimicifuga [1]. Reported in Actaea racemosa (Black Cohosh), Actaea dahurica, and Actaea elata [2] [1].
Cimiracemoside A A known constituent isolated from the rhizomes of Cimicifuga racemosa [3]. Its specific utility for species differentiation is not highlighted in the available data. Isolated from Cimicifuga racemosa [3].

Detailed Experimental Protocol for Marker Identification

The methodology for identifying these markers, as described in a metabolic profiling study, is outlined below [1]. This workflow is crucial for ensuring the authenticity of Black Cohosh products.

G HPLC-TOF-MS Metabolic Profiling Workflow start Sample Material (Actaea rhizomes) step1 Extraction (Guaranteed reagent grade methanol and deionized water) start->step1 step2 HPLC-TOF-ESI-MS Analysis (HPLC-MS grade solvents) step1->step2 step3 Data Processing (Total Ion Current chromatograms) step2->step3 step4 Multivariate Statistical Analysis (Principal Component Analysis - PCA) step3->step4 step5 Marker Identification step4->step5

  • Sample Materials: The study analyzed rhizomes from 25 samples of 16 different Actaea species, including North American and Asian varieties. Voucher specimens were deposited for reference [1].
  • Extraction: Plant material was extracted using guaranteed reagent-grade methanol and deionized water [1].
  • Instrumental Analysis: Analysis was performed using High-Performance Liquid Chromatography coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS). This technique provides high-resolution exact mass measurements, which are essential for determining the elemental composition of marker compounds and their fragments [1].
  • Data Analysis: Principal Component Analysis (PCA), a multivariate statistical method, was applied to the total ion current chromatograms. This helps in visualizing patterns and grouping the different species based on their chemical profiles, thereby identifying marker ions that are characteristic of each group [1].
  • Marker Verification: The identity of marker compounds, including cimiracemoside C, was confirmed by comparing their data with authentic standards. The study also developed MS/MS fragmentation rules to tentatively identify other compounds without available standards [1].

Key Differentiation Findings

The application of the above protocol established that the presence of cimiracemoside C is a key chemical indicator for authenticating Actaea racemosa (Black Cohosh) and distinguishing it from common adulterants [1]. This is critical for quality control, as adulterated products have been associated with safety concerns, including liver toxicity [1].

Research Implications and Further Steps

The data clearly shows that Cimiracemoside C is a validated chemical marker for differentiating Actaea racemosa from other species. In contrast, the role of this compound in this specific context is not well-established in the available literature.

To further your research, you could:

  • Consult Specialized Databases: Search chemical and pharmacological databases like PubMed, SciFinder, or Google Scholar specifically for "this compound" and "differentiation" or "authentication."
  • Review Clinical and Phytochemical Studies: Look for in-depth phytochemical comparisons of Cimicifuga or Actaea species that might contain comparative data on this compound content.

References

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Dates

Last modified: 08-15-2023

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